molecular formula C52H72N14O12 B606364 Bremelanotide Acetate CAS No. 1607799-13-2

Bremelanotide Acetate

カタログ番号: B606364
CAS番号: 1607799-13-2
分子量: 1085.2 g/mol
InChIキー: MAYUSRUHXFWITM-GBRHMYBBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bremelanotide Acetate, also known under the investigational code PT-141, is a synthetic cyclic heptapeptide analog of α-melanocyte-stimulating hormone (α-MSH) . It functions as a brain-penetrant agonist of melanocortin receptors, primarily targeting the MC3R and MC4R subtypes within the central nervous system . This mechanism of action represents a significant point of investigation for researchers, as it modulates neural pathways associated with sexual arousal and desire independently from peripheral vasodilation . Unlike phosphodiesterase-5 (PDE5) inhibitors that act on the vascular system, this compound offers a unique tool for studying the central control of sexual function . Its primary research application is in the study of hypoactive sexual desire disorder (HSDD), particularly exploring the role of melanocortin pathways in premenopausal models . Furthermore, its utility extends to preclinical investigations in male sexual dysfunction, especially in cases where traditional therapies are ineffective or contraindicated, providing a valuable compound for broadening the understanding of sexual pharmacology . The activation of MC4R receptors is believed to influence the release of neurotransmitters and neuropeptides involved in mood, arousal, and reward, making this compound relevant for research into central nervous system-mediated behaviors .

特性

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H68N14O10.C2H4O2/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYUSRUHXFWITM-GBRHMYBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H72N14O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027730
Record name Bremelanotide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1085.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607799-13-2
Record name Bremelanotide acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607799132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bremelanotide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREMELANOTIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV2WI7495P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Vitro Characterization of Bremelanotide Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremelanotide (B69708), a synthetic analog of the endogenous neuropeptide α-melanocyte-stimulating hormone (α-MSH), is a potent agonist of the melanocortin receptors (MCRs).[1][2][3] This technical guide provides an in-depth overview of the in-vitro characterization of Bremelanotide Acetate, focusing on its binding affinity, functional potency, and the experimental protocols used to determine these parameters. Bremelanotide is a non-selective agonist with a distinct potency profile across the MCR subtypes, primarily targeting the MC3 and MC4 receptors.[4][5] Its mechanism of action involves the activation of these G-protein coupled receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] This guide details the methodologies for receptor binding and functional assays crucial for understanding the pharmacological profile of Bremelanotide.

Mechanism of Action

Bremelanotide is a cyclic heptapeptide (B1575542) that acts as an agonist at several melanocortin receptor subtypes.[3][5] The order of potency for Bremelanotide at these receptors is generally MC1R > MC4R > MC3R > MC5R.[1][7] It has negligible affinity for the MC2R, which is the receptor for adrenocorticotropic hormone (ACTH).[8] The activation of MC3R and MC4R in the central nervous system is believed to be central to its effects on sexual desire and arousal.[4][9]

Upon binding to these Gs-coupled receptors, Bremelanotide induces a conformational change that leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP, a key second messenger.[6] The elevated intracellular cAMP levels activate downstream signaling cascades, including Protein Kinase A (PKA), which ultimately leads to the physiological response.

Signaling Pathway of Bremelanotide at Melanocortin Receptors

Bremelanotide_Signaling_Pathway Bremelanotide Bremelanotide Acetate MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) Bremelanotide->MCR Binds G_Protein G-Protein (Gs) MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

Bremelanotide's primary signaling cascade.

Quantitative In-Vitro Pharmacology

The in-vitro pharmacological profile of Bremelanotide is defined by its binding affinity (Ki) and functional potency (EC50) at the different melanocortin receptors. This data is critical for understanding its selectivity and mechanism of action.

Melanocortin Receptor Binding Affinity of Bremelanotide

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki).

Receptor SubtypeBremelanotide Ki (nM)Reference CompoundReference Ki (nM)
MC1R Data not available in a consolidated formatNDP-α-MSH~0.1-0.5
MC3R Data not available in a consolidated formatγ2-MSH~1-10
MC4R Data not available in a consolidated formatNDP-α-MSH~0.2-1
MC5R Data not available in a consolidated formatα-MSH~1-5

Note: While the order of potency is established, specific Ki values for Bremelanotide across all MCR subtypes are not consistently reported in a single comprehensive source. The reference compound data provides context for typical agonist affinities at these receptors.

Melanocortin Receptor Functional Potency of Bremelanotide

Functional potency measures the concentration of a ligand required to elicit a half-maximal response, typically the production of cAMP. It is expressed as the half-maximal effective concentration (EC50).

Receptor SubtypeBremelanotide EC50 (nM)Reference CompoundReference EC50 (nM)
MC1R Data not available in a consolidated formatα-MSH~0.1-1
MC3R Data not available in a consolidated formatγ2-MSH~5-20
MC4R Data not available in a consolidated formatSetmelanotide~0.27
MC5R Data not available in a consolidated formatα-MSH~2-10

Experimental Protocols

The following sections detail the methodologies for the key in-vitro assays used to characterize this compound.

Radioligand Binding Assay

This assay quantifies the affinity of Bremelanotide for melanocortin receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Objective: To determine the inhibition constant (Ki) of Bremelanotide at human MC1R, MC3R, MC4R, and MC5R.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

  • Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity, non-selective melanocortin receptor agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled MCR agonist (e.g., α-MSH or NDP-α-MSH).

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors, MgCl₂, and BSA.

  • Instrumentation: Scintillation counter or gamma counter.

Protocol:

  • Membrane Preparation:

    • Culture the receptor-expressing cells to confluency.

    • Harvest the cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add increasing concentrations of this compound to the test wells.

    • Add the non-specific binding control to designated wells.

    • Add the radioligand ([¹²⁵I]-NDP-α-MSH) at a concentration near its Kd to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Bremelanotide concentration.

    • Determine the IC50 value (the concentration of Bremelanotide that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Receptor- Expressing Cells Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Plate_Setup Plate Membranes, Bremelanotide, & Radioligand Membrane_Prep->Plate_Setup Incubation Incubate to Equilibrium Plate_Setup->Incubation Filtration Filter & Wash Incubation->Filtration Counting Count Radioactivity Filtration->Counting Data_Analysis Calculate IC50 & Ki Counting->Data_Analysis

Workflow for the radioligand binding assay.
Functional cAMP Assay

This assay measures the ability of Bremelanotide to stimulate the production of intracellular cAMP, providing a measure of its functional potency.

Objective: To determine the half-maximal effective concentration (EC50) of Bremelanotide for cAMP production at human MC1R, MC3R, MC4R, and MC5R.

Materials:

  • Cell Lines: HEK293 or CHO cells stably co-expressing the human melanocortin receptor of interest and a cAMP biosensor (e.g., GloSensor™) or cells suitable for HTRF or AlphaScreen assays.

  • Test Compound: this compound.

  • Positive Control: A known MCR agonist (e.g., α-MSH or NDP-α-MSH).

  • Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Detection Reagents: Dependent on the assay format (e.g., Luciferin for GloSensor™, HTRF or AlphaScreen reagents).

  • Instrumentation: Luminometer, fluorescence plate reader, or a plate reader capable of HTRF or AlphaScreen detection.

Protocol:

  • Cell Plating:

    • Seed the receptor-expressing cells into a 96- or 384-well plate and culture overnight.

  • Assay Preparation:

    • Remove the culture medium and replace it with the assay medium containing the phosphodiesterase inhibitor.

    • Pre-incubate the cells for a short period (e.g., 15-30 minutes).

  • Compound Addition:

    • Add increasing concentrations of this compound to the test wells.

    • Add the positive control to designated wells.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP production.

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol for the chosen assay format (e.g., GloSensor™, HTRF, AlphaScreen).

    • Measure the signal (luminescence, fluorescence ratio, etc.) using the appropriate plate reader.

  • Data Analysis:

    • Normalize the data to the response of the positive control.

    • Plot the normalized response against the logarithm of the Bremelanotide concentration.

    • Determine the EC50 value using non-linear regression (sigmoidal dose-response curve).

cAMP Functional Assay Workflow

cAMP_Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Plate Receptor- Expressing Cells Medium_Exchange Exchange to Assay Medium (+ PDE Inhibitor) Cell_Plating->Medium_Exchange Compound_Addition Add Bremelanotide & Controls Medium_Exchange->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Detection_Step Add Detection Reagents Incubation->Detection_Step Signal_Reading Read Signal (Luminescence/Fluorescence) Detection_Step->Signal_Reading Data_Analysis Calculate EC50 Signal_Reading->Data_Analysis

Workflow for the functional cAMP assay.

Conclusion

This compound is a non-selective melanocortin receptor agonist with primary activity at the MC3 and MC4 receptors. Its in-vitro characterization relies on robust and well-defined experimental protocols, including radioligand binding assays to determine affinity (Ki) and functional cAMP assays to determine potency (EC50). The methodologies detailed in this guide provide a framework for the comprehensive in-vitro pharmacological profiling of Bremelanotide and other melanocortin receptor modulators. Further research to establish a complete and consolidated quantitative dataset for Bremelanotide's binding and functional activities across all relevant MCR subtypes is warranted to provide a more complete understanding of its pharmacological profile.

References

From Tanning Agent to Libido Treatment: A Technical Guide to the Development of Bremelanotide Acetate from Melanotan II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bremelanotide (B69708) Acetate, a melanocortin receptor agonist approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, emerged from research into a precursor molecule, Melanotan II. While both are synthetic analogs of the endogenous peptide alpha-melanocyte-stimulating hormone (α-MSH), key structural and pharmacological differences led to the development of Bremelanotide as a therapeutic agent with a more favorable safety and efficacy profile for its approved indication. This technical guide provides an in-depth analysis of the evolution of Bremelanotide from Melanotan II, detailing the chemical modifications, comparative pharmacology, and pivotal experimental methodologies that defined their distinct clinical paths.

Introduction: The Serendipitous Discovery of a Novel Aphrodisiac

The journey to Bremelanotide began with the synthesis of Melanotan II in the 1980s at the University of Arizona.[1] Initially investigated as a sunless tanning agent due to its potent stimulation of melanin (B1238610) production, an unexpected side effect was observed during early human trials: spontaneous erections and increased libido.[1] This discovery shifted the research focus towards the potential of melanocortin agonists for treating sexual dysfunction. However, the non-selective nature of Melanotan II and its associated side effects, including significant increases in blood pressure, necessitated the development of a more targeted therapeutic.[2]

From Melanotan II to Bremelanotide: A Key Chemical Modification

Bremelanotide is a direct evolution from Melanotan II, differing by a single, critical chemical modification. It is an active metabolite of Melanotan II that lacks the C-terminal amide group, instead featuring a carboxylic acid.[3] This seemingly minor change has profound implications for the compound's pharmacological profile.

Amino Acid Sequences:

  • Melanotan II: Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2

  • Bremelanotide: Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-OH

This alteration from a C-terminal amide in Melanotan II to a hydroxyl group in Bremelanotide is a key factor in the latter's refined receptor selectivity and improved side effect profile.

Comparative Pharmacology: Receptor Binding and Functional Activity

Both Melanotan II and Bremelanotide are non-selective agonists of the melanocortin receptors (MCRs), with the exception of MC2R.[4] However, their binding affinities and functional activities at the different MCR subtypes show important distinctions.

Receptor SubtypeMelanotan II (Ki, nM)Bremelanotide (Order of Potency)Primary Physiological Functions
MC1R 0.67[5][6]1st[7]Skin pigmentation (melanogenesis)
MC3R 34[5][6]3rd[7]Energy homeostasis, inflammation
MC4R 6.6[5][6]2nd[7]Sexual function, appetite regulation
MC5R 46[5][6]4th[7]Sebaceous gland function

Mechanism of Action: Central Nervous System Modulation of Sexual Desire

Bremelanotide's therapeutic effect in HSDD is mediated through its agonist activity at melanocortin receptors in the central nervous system, primarily the MC4R.[8] Activation of these receptors in the medial preoptic area (mPOA) of the hypothalamus is thought to modulate the release of key neurotransmitters, including dopamine (B1211576) and norepinephrine, which play a critical role in the excitatory pathways of sexual response.[8] Unlike phosphodiesterase type 5 (PDE5) inhibitors that act peripherally on the vascular system, Bremelanotide works centrally to directly influence sexual desire.

Bremelanotide Signaling Pathway Bremelanotide Bremelanotide MC4R MC4R (in mPOA) Bremelanotide->MC4R G_protein G-protein Coupling MC4R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Neurotransmitter Dopamine & Norepinephrine Release PKA->Neurotransmitter SexualDesire Increased Sexual Desire & Arousal Neurotransmitter->SexualDesire

Bremelanotide's central mechanism of action.

Safety and Tolerability: A Comparative Overview

A key driver for the development of Bremelanotide was the need to mitigate the adverse effects observed with Melanotan II, particularly cardiovascular effects.

Side EffectMelanotan IIBremelanotide Acetate
Nausea CommonCommon (up to 40% in clinical trials)
Flushing CommonCommon (up to 20% in clinical trials)
Headache ReportedCommon (up to 11% in clinical trials)
Increased Blood Pressure Significant concern, led to discontinuation of some formulationsTransient, small increases observed. Systolic BP increase of ~3.1-3.2 mmHg in the 0-4h post-dose interval with the 1.75 mg dose.[9][10]
Skin Hyperpigmentation Primary effectCan occur, but less pronounced than with Melanotan II
Spontaneous Erections CommonLess frequently reported as an adverse event

The switch to subcutaneous administration for Bremelanotide, from the earlier intranasal formulations, resulted in more consistent and predictable plasma concentrations, which helped to mitigate the significant blood pressure fluctuations seen with earlier delivery methods.[3]

Experimental Protocols

Solid-Phase Peptide Synthesis of Bremelanotide

Bremelanotide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (Nle, Asp(OtBu), His(Trt), D-Phe, Arg(Pbf), Trp(Boc), Lys(Boc))

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water)

  • Acetic anhydride

Protocol:

  • Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is activated with coupling reagents and coupled to the deprotected resin.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Trp, Arg, D-Phe, His, Asp, Nle).

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, the N-terminus is acetylated using acetic anhydride.

  • Cyclization: The side-chain protecting groups of Asp and Lys are selectively removed, and the peptide is cyclized on-resin.

  • Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a cleavage cocktail.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide is lyophilized to obtain the final product.

SPPS Workflow for Bremelanotide Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (Piperidine) Swell->Deprotect1 Couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIEA) Deprotect1->Couple Repeat Repeat for each Amino Acid Couple->Repeat Repeat->Deprotect1 Next Amino Acid Acetylate N-terminal Acetylation Repeat->Acetylate Final Amino Acid Cyclize On-Resin Cyclization Acetylate->Cyclize Cleave Cleavage from Resin (TFA Cocktail) Cyclize->Cleave Purify RP-HPLC Purification Cleave->Purify Lyophilize Lyophilization Purify->Lyophilize End Bremelanotide Acetate Lyophilize->End

Solid-phase peptide synthesis workflow.

Melanocortin Receptor Functional Assay (cAMP Accumulation)

The functional activity of Bremelanotide and Melanotan II at the melanocortin receptors is typically assessed by measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in MCR signaling.

Materials:

  • HEK293 cells stably transfected with the human MC1R, MC3R, MC4R, or MC5R.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Assay buffer (e.g., HBSS with IBMX).

  • Test compounds (Bremelanotide, Melanotan II).

  • cAMP assay kit (e.g., HTRF, ELISA).

Protocol:

  • Cell Culture: Transfected HEK293 cells are cultured to confluency in appropriate cell culture flasks.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and incubated overnight.

  • Compound Preparation: Serial dilutions of the test compounds are prepared in assay buffer.

  • Cell Stimulation: The cell culture medium is removed, and the cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The diluted test compounds are then added to the wells, and the plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The data are analyzed using a non-linear regression to determine the EC50 values for each compound at each receptor subtype.

In Vivo Model of Female Sexual Behavior (Paced Mating in Rats)

The paced mating paradigm in ovariectomized, hormone-primed female rats is a standard preclinical model to evaluate the effects of compounds on female sexual motivation and behavior.[11]

Animals:

  • Ovariectomized adult female rats.

  • Sexually experienced male rats.

Hormone Priming:

Apparatus:

  • A two-chambered apparatus where the female can freely move between the chambers, but the male is confined to one chamber.

Protocol:

  • Acclimation: Animals are acclimated to the testing room and apparatus.

  • Drug Administration: Female rats are administered Bremelanotide or vehicle subcutaneously at a specified time before testing.

  • Testing: The female is placed in her chamber, and the male is placed in his. The barrier between the chambers is removed, and the female's behavior is recorded for a set duration (e.g., 30 minutes).

  • Behavioral Scoring: The following behaviors are scored:

    • Proceptive behaviors: Hopping, darting, ear wiggling.

    • Receptive behavior: Lordosis quotient (number of lordosis responses / number of mounts).

    • Pacing behavior: Time spent with the male, latency to return to the male after an intromission.

  • Data Analysis: Behavioral parameters are compared between the drug-treated and vehicle-treated groups.

Clinical Development and Approval of Bremelanotide

The clinical development of Bremelanotide focused on its use for HSDD in premenopausal women. The pivotal Phase 3 RECONNECT studies were two identical, randomized, double-blind, placebo-controlled trials that evaluated the efficacy and safety of 1.75 mg Bremelanotide administered subcutaneously as needed.

Primary Endpoints:

  • Change from baseline in the Female Sexual Function Index-Desire Domain (FSFI-D) score.

  • Change from baseline in the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 score (distress related to low sexual desire).

The studies demonstrated statistically significant improvements in both primary endpoints for Bremelanotide compared to placebo, leading to its FDA approval in 2019.

Conclusion

The development of this compound from Melanotan II is a prime example of targeted drug design, where an initial lead compound with a promising therapeutic effect but an unfavorable side effect profile is refined to create a safer and more effective treatment. The key chemical modification, a shift from a C-terminal amide to a carboxylic acid, resulted in a more selective melanocortin receptor agonist with a reduced impact on blood pressure and skin pigmentation. The rigorous preclinical and clinical evaluation of Bremelanotide, employing specific in vitro and in vivo models, ultimately led to its approval as a novel treatment for HSDD, addressing a significant unmet medical need. This journey underscores the importance of understanding structure-activity relationships and leveraging this knowledge to optimize drug candidates for specific therapeutic indications.

References

Bremelanotide Acetate: A Technical Guide to a Cyclic Heptapeptide α-MSH Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremelanotide (B69708) acetate (B1210297), a synthetic, cyclic heptapeptide (B1575542) lactam analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH), represents a significant advancement in the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Marketed under the brand name Vyleesi®, it is the first in its class as an as-needed, injectable pharmacotherapy for this condition. This technical guide provides a comprehensive overview of bremelanotide's chemical properties, mechanism of action, pharmacokinetics, and clinical efficacy. It details the experimental protocols for its synthesis and evaluation and presents key quantitative data in a structured format for ease of reference. Visual diagrams of its signaling pathway and development workflow are included to facilitate a deeper understanding of this novel therapeutic agent.

Introduction: The Chemistry of a Melanocortin Agonist

Bremelanotide is a structurally distinct cyclic peptide, designed as an analog of α-MSH.[1] Its cyclic nature is a key feature, contributing to its stability and pharmacological profile. The peptide's amino acid sequence is Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-OH.[1] This structure is a modification of the α-MSH (4-10) sequence, which is known to be the core pharmacophore for melanocortin receptor activation.[2] Bremelanotide is, in fact, an active metabolite of melanotan II, lacking the C-terminal amide group.[1]

The development of cyclic peptides like bremelanotide is a growing field in drug discovery, offering advantages in terms of stability, binding affinity, and target selectivity over linear peptides.[3]

Mechanism of Action: Targeting the Melanocortin System

Bremelanotide functions as a non-selective agonist of the melanocortin receptors (MCRs), which are a family of G-protein coupled receptors (GPCRs).[4] It exhibits activity at several MCR subtypes, with an order of potency of MC1R > MC4R > MC3R > MC5R > MC2R.[5] Its therapeutic effect in HSDD is primarily attributed to its agonist activity at the MC3 and MC4 receptors, which are predominantly expressed in the central nervous system.[4]

Activation of MC4R in the medial preoptic area (mPOA) of the hypothalamus is thought to be a key step in bremelanotide's mechanism.[6] This activation is believed to modulate the release of neurotransmitters, leading to an increase in dopamine, an excitatory neurotransmitter known to play a crucial role in sexual desire and motivation.[6][7]

Signaling Pathway

Upon binding to melanocortin receptors, bremelanotide initiates a downstream signaling cascade. As a GPCR agonist, it stimulates the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) via the activation of adenylyl cyclase.[4][8] This increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the modulation of neuronal activity and neurotransmitter release.[9]

Bremelanotide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bremelanotide Bremelanotide MCR Melanocortin Receptor (MC3R/MC4R) Bremelanotide->MCR Binds to G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Modulation of Neurotransmitter Release (e.g., Dopamine) PKA->Neurotransmitter_Release Phosphorylates targets leading to Cellular_Response Cellular Response (Increased Sexual Desire) Neurotransmitter_Release->Cellular_Response

Bremelanotide's intracellular signaling cascade.

Quantitative Data

Receptor Binding Affinity and Functional Potency

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of bremelanotide for human melanocortin receptors.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
hMC1R 0.21[10]~1[11]
hMC3R 1.9[11]1.8[11]
hMC4R 1.0[11]0.25 - 1.2[9][12]
hMC5R 1.1[11]1.0[11]
hMC2R >1000[5]>1000[5]

Note: Values are compiled from various sources and may vary depending on the specific assay conditions.

Pharmacokinetic Properties

Bremelanotide is administered via subcutaneous injection and exhibits rapid absorption and a relatively short half-life.[5]

ParameterValueReference
Bioavailability (SC) ~100%[5]
Time to Peak Plasma Concentration (Tmax) ~1.0 hour (range: 0.5-1.0)[5]
Peak Plasma Concentration (Cmax) 72.8 ng/mL[5]
Area Under the Curve (AUC) 276 hr*ng/mL[5]
Volume of Distribution (Vd) 25.0 ± 5.8 L[5]
Plasma Protein Binding 21%[5]
Elimination Half-life (t1/2) 2.7 hours (range: 1.9-4.0)[5]
Metabolism Hydrolysis of peptide bonds[5]
Excretion 64.8% in urine, 22.8% in feces[5]
Clinical Efficacy (RECONNECT Studies)

The efficacy of bremelanotide was established in two identical Phase 3, randomized, double-blind, placebo-controlled trials (RECONNECT).[13] The co-primary efficacy endpoints were the change from baseline in the Female Sexual Function Index-Desire Domain (FSFI-D) score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 (distress related to low sexual desire).[13]

EndpointBremelanotide (Change from Baseline)Placebo (Change from Baseline)P-value
FSFI-D Score (Study 301) +0.30-<0.001
FSFI-D Score (Study 302) +0.42-<0.001
FSDS-DAO Item 13 (Study 301) -0.37-<0.001
FSDS-DAO Item 13 (Study 302) -0.29-=0.005

Experimental Protocols

Solid-Phase Peptide Synthesis and Cyclization of Bremelanotide

Bremelanotide is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[14][15]

1. Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).[16] 2. Linear Peptide Assembly: The protected amino acids are sequentially coupled to the resin. Each cycle involves:

  • Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF.[16]
  • Amino Acid Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HCTU, DIC/HOBt) and subsequent reaction with the free amine on the resin-bound peptide.[14][16]
  • Washing: Thorough washing of the resin with DMF to remove excess reagents and byproducts.[16] 3. Side-Chain Deprotection and Cyclization:
  • Selective deprotection of the side chains of the amino acids involved in the lactam bridge formation (Aspartic Acid and Lysine).
  • On-resin cyclization is performed by activating the deprotected carboxyl group and reacting it with the deprotected amino group.[17] 4. Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[14] 5. Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[16] 6. Lyophilization: The purified peptide is lyophilized to obtain the final product.

start [label="Start: Swell Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotection [label="Fmoc Deprotection\n(Piperidine/DMF)"]; coupling [label="Amino Acid Coupling\n(Activated aa + Resin)"]; washing [label="Wash Resin"]; repeat_loop [label="Repeat for each\nAmino Acid in Sequence", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="On-Resin Cyclization\n(Asp-Lys Lactam Bridge)"]; cleavage [label="Cleavage from Resin &\nGlobal Deprotection (TFA)"]; purification [label="Purification (RP-HPLC)"]; end [label="Final Product:\nBremelanotide Acetate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> deprotection; deprotection -> coupling; coupling -> washing; washing -> repeat_loop; repeat_loop -> deprotection [label="Next Amino Acid"]; repeat_loop -> cyclization [label="Sequence Complete"]; cyclization -> cleavage; cleavage -> purification; purification -> end; }

Fmoc solid-phase synthesis workflow for bremelanotide.
Radioligand Binding Assay for Melanocortin Receptors

This protocol is used to determine the binding affinity (Ki) of bremelanotide for MCRs.[9][10]

1. Membrane Preparation: Cell membranes expressing the specific MCR subtype are prepared from cultured cells or tissue homogenates.[10] 2. Assay Setup: In a 96-well plate, the following are added to each well:

  • Membrane preparation.
  • A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH).
  • Varying concentrations of the unlabeled competitor ligand (bremelanotide).
  • Control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[9] 3. Incubation: The plate is incubated to allow the binding to reach equilibrium.[10] 4. Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with bound radioligand. The filter is washed with ice-cold buffer to remove unbound radioligand.[10] 5. Quantification: The radioactivity on the filter is measured using a scintillation counter.[10] 6. Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of bremelanotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

cAMP Functional Assay

This assay measures the ability of bremelanotide to stimulate cAMP production, determining its functional potency (EC50).[18][19]

1. Cell Culture: Cells expressing the MCR of interest are cultured in a multi-well plate. 2. Compound Addition: Cells are treated with varying concentrations of bremelanotide. 3. Incubation: The cells are incubated for a specific period to allow for cAMP accumulation. 4. Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured. This is often done using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay, where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[18][19] 5. Data Analysis: A dose-response curve is generated by plotting the signal against the logarithm of the bremelanotide concentration. The EC50 value, the concentration that produces 50% of the maximal response, is determined using non-linear regression.[18]

Clinical Development and Application

The clinical development of bremelanotide for HSDD followed a structured pathway from preclinical studies to large-scale clinical trials.

Bremelanotide_Development_Workflow discovery Discovery & Preclinical (α-MSH Analog Synthesis, In Vitro & In Vivo Models) phase1 Phase 1 Clinical Trials (Safety, Tolerability, PK in Healthy Volunteers) discovery->phase1 phase2 Phase 2 Clinical Trials (Dose-Ranging, Efficacy Signal in Target Population) phase1->phase2 phase3 Phase 3 Clinical Trials (RECONNECT Studies: Large-Scale Efficacy & Safety) phase2->phase3 nda New Drug Application (NDA) Submission to FDA phase3->nda approval FDA Approval & Post-Marketing (Vyleesi® for HSDD) nda->approval

Logical workflow of bremelanotide's drug development.

Bremelanotide is indicated for the treatment of acquired, generalized HSDD in premenopausal women.[5] It is self-administered as a subcutaneous injection in the abdomen or thigh at least 45 minutes before anticipated sexual activity.[5] The recommended dosage is 1.75 mg, with a maximum of one dose per 24 hours and no more than eight doses per month.[5]

Common adverse events include nausea, flushing, headache, and injection site reactions.[13] A transient increase in blood pressure and a decrease in heart rate can also occur.[5] Due to its agonist activity at MC1R, hyperpigmentation of the skin is a potential side effect.[5]

Conclusion

This compound is a well-characterized cyclic heptapeptide that acts as a potent agonist at melanocortin receptors, particularly MC3R and MC4R. Its mechanism of action in the central nervous system, leading to the modulation of neurotransmitter pathways involved in sexual desire, has been a significant focus of research. The comprehensive data from preclinical and clinical studies have established its pharmacokinetic profile, efficacy, and safety for the treatment of HSDD in premenopausal women. The detailed experimental protocols for its synthesis and evaluation provide a robust framework for further research and development of cyclic peptide therapeutics. As a first-in-class treatment, bremelanotide offers a valuable therapeutic option for a previously underserved patient population.

References

An In-depth Technical Guide to the Structural Analysis of Bremelanotide Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Bremelanotide (B69708) Acetate (B1210297), a synthetic melanocortin receptor agonist. The document details its chemical properties, structural elucidation through various analytical techniques, and its mechanism of action, including the downstream signaling pathways. Experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug development.

Chemical Structure and Properties

Bremelanotide is a cyclic heptapeptide (B1575542) lactam analog of α-melanocyte-stimulating hormone (α-MSH).[1] Its structure is characterized by a lactam bridge between the aspartic acid and lysine (B10760008) residues. The acetate salt form enhances its stability and solubility.

Peptide Sequence and Modifications

The amino acid sequence of Bremelanotide is Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-OH.[1] Key modifications from the native α-MSH include the N-terminal acetylation, the presence of norleucine (Nle) at position 4, a D-phenylalanine at position 7, and the cyclic structure. These modifications contribute to its enhanced potency and stability.

Physicochemical Properties

A summary of the key physicochemical properties of Bremelanotide Acetate is provided in the table below.

PropertyValueReference
Molecular Formula C₅₀H₆₈N₁₄O₁₀ (Bremelanotide)--INVALID-LINK--
C₅₂H₇₂N₁₄O₁₂ (this compound)--INVALID-LINK--
Molecular Weight 1025.18 g/mol (Bremelanotide)--INVALID-LINK--
1085.22 g/mol (this compound)--INVALID-LINK--
CAS Number 189691-06-3 (Bremelanotide)--INVALID-LINK--
1607799-13-2 (this compound)--INVALID-LINK--
Appearance White lyophilized powder--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--

Structural Elucidation

The structural confirmation of this compound involves a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectral data for this compound is not publicly available in detail, the general approach for such a peptide would involve a suite of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) to assign proton and carbon signals and to determine the three-dimensional solution structure. These experiments would confirm the amino acid sequence, the presence of modifications, and the cyclic nature of the peptide.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound.

An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of Bremelanotide in plasma.[2]

  • Sample Preparation: Plasma samples are subjected to protein precipitation to isolate the peptide.[2]

  • Chromatography: Separation is achieved on a UHPLC system.

  • Mass Spectrometry: Detection and quantification are performed using a mass spectrometer with a positive heated electrospray ionization (ESI) source in the selected reaction monitoring (SRM) mode.[2]

A detailed fragmentation analysis would involve CID (Collision-Induced Dissociation) to break the peptide bonds and generate a series of b- and y-ions, which would confirm the amino acid sequence.

X-ray Crystallography

The three-dimensional structure of Bremelanotide in complex with its primary target, the melanocortin 4 receptor (MC4R), has been determined by cryo-electron microscopy. The structure is available in the Protein Data Bank (PDB).

PDB ID Title Resolution Method
7F55Cryo-EM structure of bremelanotide-MC4R-Gs complex3.10 ÅElectron Microscopy

This structural information is invaluable for understanding the molecular basis of its agonist activity and for the rational design of new melanocortin receptor modulators.

Synthesis and Purification

Bremelanotide is synthesized using solid-phase peptide synthesis (SPPS) techniques.

Experimental Protocol: Solid-Phase Peptide Synthesis

The synthesis of Bremelanotide can be achieved through a multi-step process on a solid support resin.

  • Resin Preparation: A suitable resin, such as Rink Amide resin, is used as the solid support.

  • Amino Acid Coupling: The peptide chain is assembled in a stepwise manner by coupling Fmoc-protected amino acids.

  • Deprotection: The Fmoc protecting group is removed after each coupling step.

  • Cyclization: The lactam bridge is formed between the side chains of Aspartic Acid and Lysine.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all remaining protecting groups are removed.

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

G cluster_synthesis Resin Solid Support Resin Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Resin->Coupling Deprotection Fmoc Deprotection (Piperidine) Coupling->Deprotection Coupling->Deprotection Cyclization On-Resin Cyclization Deprotection->Coupling Repeat for each amino acid Deprotection->Cyclization Cleavage Cleavage from Resin (TFA cocktail) Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Bremelanotide This compound Purification->Bremelanotide

Caption: Workflow for the solid-phase synthesis of Bremelanotide.

Mechanism of Action and Signaling Pathway

Bremelanotide is a non-selective agonist of melanocortin receptors, with its primary therapeutic effect mediated through the melanocortin 4 receptor (MC4R).[3][4][5]

Melanocortin Receptor Binding

Bremelanotide binds to and activates MC4R, a G-protein coupled receptor (GPCR) predominantly expressed in the brain.

Downstream Signaling Cascade

Activation of MC4R by Bremelanotide initiates a downstream signaling cascade.

G Bremelanotide Bremelanotide MC4R MC4R Bremelanotide->MC4R Binds and Activates Gs Gαs MC4R->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK1/2 cAMP->ERK Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes Dopamine (B1211576) Increased Dopamine Release Gene->Dopamine

Caption: Bremelanotide-induced MC4R signaling pathway.

Upon binding of Bremelanotide, MC4R activates the Gs alpha subunit (Gαs) of the associated G-protein. Gαs then stimulates adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Extracellular signal-regulated kinase (ERK). Both PKA and ERK can phosphorylate the cAMP response element-binding protein (CREB), a transcription factor. Phosphorylated CREB then translocates to the nucleus and promotes the transcription of target genes, which is thought to ultimately lead to an increase in dopamine release in key areas of the brain associated with sexual desire.

Conclusion

The structural analysis of this compound reveals a well-characterized cyclic peptide with a defined mechanism of action. Its synthesis is achievable through established solid-phase peptide synthesis protocols, and its structure has been confirmed by a combination of spectroscopic, spectrometric, and crystallographic methods. The understanding of its interaction with the MC4R and the subsequent downstream signaling provides a solid foundation for further research and development of melanocortin-based therapeutics.

References

Bremelanotide Acetate: A Technical Guide to its Activation of Central Nervous System Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremelanotide (B69708) acetate (B1210297) is a synthetic heptapeptide (B1575542) analog of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It functions as a melanocortin receptor agonist, with a mechanism of action that is centrally mediated within the brain to modulate pathways associated with sexual desire and arousal. This technical guide provides an in-depth exploration of the molecular interactions, signaling cascades, and neuroanatomical circuits activated by bremelanotide. It synthesizes preclinical and clinical data, details key experimental methodologies, and presents quantitative findings in a structured format to support further research and development in the field of sexual dysfunction therapeutics.

Introduction

Bremelanotide is a first-in-class medication approved for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2][3] Unlike peripherally acting agents for sexual dysfunction, bremelanotide's therapeutic effects are initiated within the central nervous system (CNS).[1][4] It is a synthetic analog of α-MSH and acts as a non-selective agonist at several melanocortin receptor (MCR) subtypes.[5][6][7] Its primary therapeutic action is believed to be mediated through the activation of specific neural circuits that regulate sexual motivation and response.[5][8]

Core Mechanism of Action

Bremelanotide's primary mechanism involves binding to and activating melanocortin receptors, which are G-protein coupled receptors found throughout the body, including the CNS.[5][9] While it is a non-selective agonist, its action at therapeutic doses is most relevant to the melanocortin-4 receptor (MC4R).[5][8][10] The activation of MC1R is also significant, primarily contributing to the side effect of hyperpigmentation.[6][7]

The order of binding potency for bremelanotide is MC1R, followed by MC4R, MC3R, MC5R, and MC2R.[2][11] The MC4R subtype is predominantly expressed in key areas of the brain, most notably the medial preoptic area (mPOA) of the hypothalamus, a region critically implicated in the regulation of sexual behaviors.[5][9][10]

Activation of Central Nervous System Pathways

Preclinical and clinical evidence indicates that bremelanotide modulates an excitatory pathway for sexual response.[5][10] This is achieved primarily through the stimulation of dopamine (B1211576) release in critical brain regions.[5][12]

The Dopaminergic Pathway

The central hypothesis for bremelanotide's pro-sexual effect is its ability to activate presynaptic MC4Rs on neurons within the mPOA.[5][9][10] This engagement is thought to trigger the release of the excitatory neurotransmitter dopamine (DA).[5][10] Dopamine is intimately involved in the brain's reward and pleasure systems and plays a crucial role in sexual motivation and desire.[8]

Animal studies have demonstrated that peripheral (subcutaneous) administration of bremelanotide leads to:

  • Increased Dopamine Release: Microdialysis studies in female rats have shown elevated DA levels in the mPOA following bremelanotide administration.[5]

  • Neuronal Activation: Increased expression of Fos protein, a marker for neuronal activation, is observed in brain regions associated with sexual excitation, including the mPOA, nucleus accumbens (NAcc), and the ventral tegmental area (VTA).[5] These activation patterns are similar to those produced by sexual incentive cues.[12]

Modulation of Other Neurotransmitters
  • Oxytocin: Evidence suggests that bremelanotide may also enhance the release of oxytocin, a neuropeptide involved in social bonding and sexual arousal.[12]

  • Serotonin (B10506): Bremelanotide also appears to modulate serotonin levels.[8] Given that serotonin often has an inhibitory effect on sexual desire, this modulation may help counteract central inhibition of sexual response.[8]

Visualized Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental logic described.

Bremelanotide_Signaling_Pathway cluster_membrane Presynaptic Neuron (mPOA) BMT Bremelanotide MC4R MC4R BMT->MC4R Binds & Activates GPCR G-Protein Coupled Signaling Cascade MC4R->GPCR Initiates DA_Vesicle Dopamine Vesicles GPCR->DA_Vesicle Triggers DA_Release DA_Vesicle->DA_Release Exocytosis DA_Synapse Dopamine in Synaptic Cleft DA_Release->DA_Synapse Postsynaptic Postsynaptic Neuron DA_Synapse->Postsynaptic Activates Dopamine Receptors

Caption: Bremelanotide's molecular signaling cascade in the mPOA.

Experimental_Workflow_Fos start Ovariectomized, Hormone-Primed Rat Model admin Subcutaneous Administration of Bremelanotide or Placebo start->admin wait Perfusion & Brain Extraction (90 min post-injection) admin->wait slice Brain Slicing (Coronal Sections) wait->slice stain Immunohistochemistry for c-Fos Protein slice->stain analyze Microscopy & Quantification of Fos-Positive Neurons stain->analyze result Identification of Activated Brain Regions (e.g., mPOA, NAcc) analyze->result

Caption: Experimental workflow for c-Fos neuronal activation analysis.

Quantitative Data Summary

The following tables summarize key pharmacokinetic, efficacy, and safety data from clinical trials.

Table 1: Pharmacokinetic Properties of Subcutaneous Bremelanotide
ParameterValueReference(s)
Administration Route Subcutaneous Injection[6][8]
Bioavailability ~100%[6][7][13]
Time to Peak Plasma (Tmax) ~1.0 hour (range: 0.5-1.0)[7][8][11]
Max Concentration (Cmax) 72.8 ng/mL[6][11][13]
Area Under Curve (AUC) 276 hr*ng/mL[6][11][13]
Plasma Protein Binding ~21%[6][11][13]
Volume of Distribution (Vd) 25.0 ± 5.8 L[11][13]
Elimination Half-Life ~2.7 hours (range: 1.9-4.0)[8][11]
Clearance 6.5 ± 1.0 L/hr[11]
Table 2: Efficacy Results from Integrated Phase 3 RECONNECT Trials (24 Weeks)
Efficacy EndpointBremelanotide 1.75 mgPlaceboAdjusted Mean Difference (p-value)Reference(s)
Change in FSFI-Desire Domain Score +0.35(Baseline values not specified)0.35 (<0.001)[9][14]
Change in FSDS-DAO Q13 Score (Distress) -0.33(Baseline values not specified)-0.33 (<0.001)[9][14]
(FSFI: Female Sexual Function Index; FSDS-DAO: Female Sexual Distress Scale–Desire/Arousal/Orgasm)
Table 3: Common Treatment-Emergent Adverse Events (Phase 3 Trials)
Adverse EventBremelanotide (%)Placebo (%)Reference(s)
Nausea 40.01.3[3]
Flushing 20.31.3[3]
Headache 11.31.9[3]
Injection Site Reactions 5.40.5[3]

Key Experimental Protocols

Preclinical Model for Female Sexual Behavior
  • Model: Ovariectomized, hormone-primed female rats are used to standardize the hormonal environment and reliably elicit sexual behaviors.[15]

  • Drug Administration: Bremelanotide is administered either peripherally via subcutaneous injection or centrally via microinfusion directly into specific brain nuclei, such as the mPOA or lateral ventricles.[12]

  • Behavioral Assessment: Appetitive sexual behaviors (proceptivity) are quantified by observing the frequency of solicitations, hops, and darts towards a male rat. Consummatory behaviors (receptivity) are measured by the lordosis reflex.[12] This model allows for the dissociation of desire/motivation from the physical act.[15]

In Vivo Microdialysis
  • Objective: To measure real-time changes in extracellular neurotransmitter concentrations in specific brain regions of a freely moving animal.

  • Methodology:

    • A microdialysis probe is stereotactically implanted into the target brain region (e.g., mPOA, NAcc).

    • The probe is perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the dialysate.

    • Baseline dialysate samples are collected.

    • Bremelanotide is administered, and subsequent samples are collected at timed intervals.

    • The concentration of dopamine (and other neurotransmitters) in the dialysate is quantified using high-performance liquid chromatography (HPLC).

c-Fos Immunohistochemistry
  • Objective: To map neuronal activation across the brain in response to a stimulus. The c-fos gene is an immediate-early gene, and its protein product, Fos, is rapidly expressed in neurons following stimulation.

  • Methodology:

    • Animals are administered bremelanotide or a placebo.

    • After a set period (e.g., 60-90 minutes) to allow for Fos protein expression, the animals are euthanized and transcardially perfused with fixatives.

    • The brains are removed, post-fixed, and sectioned.

    • Brain slices are incubated with a primary antibody that specifically binds to the Fos protein, followed by a secondary antibody linked to a reporter molecule (e.g., a fluorescent dye or an enzyme for colorimetric detection).

    • The sections are then examined under a microscope to identify and count Fos-positive cells, providing a map of neuronal activation.[5]

Human Phase 3 Clinical Trials (RECONNECT Studies)
  • Design: Two identical, Phase 3, randomized, double-blind, placebo-controlled, multicenter trials.[14]

  • Participants: Premenopausal women diagnosed with acquired, generalized HSDD.[14]

  • Intervention: Participants were randomized (1:1) to receive either bremelanotide (1.75 mg) or a matching placebo, self-administered via a subcutaneous autoinjector on an as-needed basis for 24 weeks.[2][14]

  • Primary Efficacy Endpoints:

    • Change from baseline in the desire domain score of the Female Sexual Function Index (FSFI-D).[14]

    • Change from baseline in the score for Item 13 of the Female Sexual Distress Scale–Desire/Arousal/Orgasm (FSDS-DAO), which measures distress due to low sexual desire.[14]

  • Safety Assessment: Monitoring of adverse events, vital signs (including ambulatory blood pressure monitoring), and clinical laboratory tests.[3]

Conclusion

Bremelanotide acetate represents a targeted, centrally-acting pharmacological approach to treating HSDD. Its mechanism is rooted in the activation of melanocortin receptors, particularly MC4R, within key hypothalamic regions like the medial preoptic area.[5][8] This activation initiates a downstream signaling cascade that enhances dopaminergic neurotransmission, stimulating the brain's excitatory pathways for sexual desire and motivation.[5][10][12] The data from both preclinical and extensive clinical trials provide a robust foundation for understanding its neurobiological effects, offering a clear pathway for future research into CNS-mediated sexual function.

References

Methodological & Application

Application Notes and Protocols for Bremelanotide Acetate Subcutaneous Injection in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the subcutaneous administration of Bremelanotide Acetate (also known as PT-141) in rat models for preclinical research. The protocols outlined below are based on established methodologies in peer-reviewed literature and are intended to ensure proper handling, administration, and experimental design.

Overview and Mechanism of Action

Bremelanotide is a synthetic, cyclic heptapeptide (B1575542) analog of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It functions as a non-selective agonist for melanocortin receptors (MCRs), with a notable affinity for the MC3 and MC4 receptors, which are predominantly expressed in the central nervous system.[1][2] The activation of these receptors, particularly the MC4R in the medial preoptic area (mPOA) of the hypothalamus, is believed to stimulate the release of dopamine (B1211576).[1][3] This mechanism is central to its effects on modulating sexual behavior and arousal, which have been observed in both male and female rat models.[1][4]

Signaling Pathway of Bremelanotide

The following diagram illustrates the proposed signaling pathway of Bremelanotide in the central nervous system.

Bremelanotide_Signaling_Pathway cluster_0 Presynaptic Neuron (mPOA) cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Bremelanotide Bremelanotide MC4R MC4R/MC3R Bremelanotide->MC4R Binds to Dopamine_Vesicle Dopamine MC4R->Dopamine_Vesicle Activates release Dopamine_Released Dopamine_Vesicle->Dopamine_Released Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Cellular_Response Increased Sexual Motivation/Behavior Dopamine_Receptor->Cellular_Response Leads to

Bremelanotide binds to MC4R/MC3R, stimulating dopamine release.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the subcutaneous injection of this compound in rat models, compiled from various studies.

Table 1: Dosage and Administration Parameters

ParameterValueSpecies/ModelReference
Dosage Range 50 - 200 µg/kgFemale Rats[5]
Vehicle SalineRats[5]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineGeneral in vivo
Injection Volume Up to 1 mL/siteRats[6]
Up to 5 mL/kg/siteRats[7]
Needle Gauge 23G - 26GRats[7][8]
Injection Frequency Single dose (acute studies)Rats[5]
As needed (behavioral studies)Rats

Table 2: Pharmacokinetic Parameters (Rat vs. Human)

ParameterRat (PL8177, a similar MCR agonist)Human (Bremelanotide)Reference
Time to Max. Concentration (Tmax) 0.25 - 1.0 hours~1.0 hour
Bioavailability (Subcutaneous) Not explicitly stated for Bremelanotide~100%[3]
Half-Life (t½) Not explicitly stated for Bremelanotide~2.7 hours

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the preparation of a stock solution from lyophilized this compound powder.

Materials:

  • Vial of lyophilized this compound

  • Bacteriostatic water for injection or sterile saline

  • Sterile syringes and needles (e.g., 23G)

  • Alcohol swabs

Procedure:

  • Allow the vial of lyophilized powder to reach room temperature.

  • Using an alcohol swab, sterilize the rubber stopper of the Bremelanotide vial and the bacteriostatic water/saline vial.

  • With a sterile syringe, draw the required volume of bacteriostatic water or saline. For example, to create a 10 mg/mL stock solution from a 10 mg vial, draw 1 mL of diluent.

  • Slowly inject the diluent into the Bremelanotide vial, angling the needle so the liquid runs down the side of the vial. This minimizes foaming and potential degradation of the peptide.

  • Gently swirl the vial in a circular motion until the powder is completely dissolved. Do not shake the vial , as this can damage the peptide structure.

  • The reconstituted solution should be clear and free of particulate matter.

  • Store the reconstituted solution according to the manufacturer's instructions, typically refrigerated at 2-8°C.

Protocol 2: Preparation of Injection Solution

This protocol details the dilution of the stock solution to the final desired concentration for injection.

Materials:

  • Reconstituted this compound stock solution

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Sterile tubes for dilution

  • Sterile syringes and needles

Procedure:

  • Calculate the required volume of the stock solution and vehicle to achieve the final desired concentration and total injection volume.

  • Using sterile technique, transfer the calculated volume of the vehicle to a sterile tube.

  • Add the calculated volume of the Bremelanotide stock solution to the vehicle.

  • Gently mix the solution.

  • Draw the final injection solution into a sterile syringe (e.g., 1 mL syringe) fitted with the appropriate needle (e.g., 25G).

  • Ensure all air bubbles are expelled from the syringe before injection.

Protocol 3: Subcutaneous Injection in a Rat Model

This protocol provides a step-by-step guide for the subcutaneous administration of this compound to a rat.

Materials:

  • Prepared syringe with this compound solution

  • Rat to be injected

  • Appropriate restraint method

Procedure:

  • Ensure the rat is securely and gently restrained to minimize stress and movement. This can be done manually by a trained handler or using a suitable restraint device.

  • The preferred site for subcutaneous injection is the loose skin over the dorsal midline (scruff of the neck) or the flank.[9]

  • Using your thumb and forefinger, gently lift a fold of skin to create a "tent".[7]

  • Insert the needle (bevel up) into the base of the tented skin, parallel to the body surface.[7]

  • Slightly pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and choose a new injection site.[7]

  • If no blood is aspirated, slowly and steadily depress the plunger to inject the solution.

  • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds if needed.

  • Return the rat to its cage and monitor for any immediate adverse reactions.

Experimental Workflow and Design

The following diagram outlines a typical experimental workflow for a study investigating the effects of Bremelanotide on female rat sexual behavior.

Bremelanotide_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Phase Ovariectomy Ovariectomy Recovery Recovery Period (e.g., 1-2 weeks) Ovariectomy->Recovery Hormone_Priming Hormone Priming (e.g., Estradiol + Progesterone) Recovery->Hormone_Priming Habituation Habituation to Test Arena Hormone_Priming->Habituation Drug_Admin Bremelanotide/Vehicle Subcutaneous Injection Habituation->Drug_Admin Behavioral_Test Behavioral Testing (e.g., 30-60 min post-injection) Drug_Admin->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection

Workflow for Bremelanotide study in ovariectomized female rats.

This workflow typically involves an initial surgical phase (ovariectomy) to control for endogenous hormones, followed by a recovery period.[4][10] Subsequently, exogenous hormones are administered to induce sexual receptivity.[4] After habituation to the testing environment, Bremelanotide or a vehicle control is administered subcutaneously. Behavioral observations are then conducted at a time point corresponding to the expected Tmax of the compound.

References

Application Notes and Protocols for In-Vivo Behavioral Assays of Bremelanotide Acetate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bremelanotide (B69708) Acetate, marketed as Vyleesi, is a synthetic peptide analog of the neuropeptide alpha-melanocyte-stimulating hormone (α-MSH) and is approved for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women.[1] It functions as a melanocortin receptor agonist, with a high affinity for the melanocortin 4 receptor (MC4R).[2][3] Unlike treatments that target the vascular system, bremelanotide's mechanism is centrally mediated, modulating brain pathways that are integral to sexual desire and arousal.[1][2] This document provides detailed application notes and protocols for key in-vivo behavioral assays used to evaluate the efficacy of Bremelanotide Acetate in preclinical and clinical settings.

Mechanism of Action: Signaling Pathway

Bremelanotide exerts its pro-sexual effects by binding to and activating melanocortin receptors, primarily the MC4R, located in the central nervous system.[2][4] Animal studies have shown that MC4Rs are predominantly expressed in the medial preoptic area (mPOA) of the hypothalamus, a region critical for regulating female sexual function.[5][6] The activation of these presynaptic MC4Rs is hypothesized to stimulate the release of dopamine, a key excitatory neurotransmitter, in the mPOA.[5][6] This increase in dopaminergic activity is believed to enhance sexual motivation and arousal, thereby addressing the core symptoms of HSDD.[2][5]

Bremelanotide_Signaling_Pathway cluster_neuron Presynaptic Neuron (mPOA) cluster_synapse Synaptic Cleft cluster_downstream Postsynaptic Neuron BMT This compound MC4R Melanocortin 4 Receptor (MC4R) BMT->MC4R Binds & Activates DA_Vesicle Dopamine Vesicles MC4R->DA_Vesicle Stimulates DA_Release DA_Vesicle->DA_Release Triggers DA_Synapse Dopamine DA_Release->DA_Synapse DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binds Response Increased Sexual Desire & Arousal DA_Receptor->Response Leads to

Caption: this compound signaling pathway in the medial preoptic area (mPOA).

Preclinical In-Vivo Behavioral Assays

Animal models are essential for elucidating the physiological and pharmacological mechanisms of female sexual function.[7] The following assays are widely used to assess appetitive (proceptive) and consummatory (receptive) sexual behaviors in female rodents, providing preclinical evidence for the efficacy of compounds like Bremelanotide.

Paced Mating Behavior Assay

Application Note: This assay evaluates female sexual motivation and proceptivity.[8] It is designed to allow the female rat to control the timing and rate of sexual contact with a male, which is considered a more accurate reflection of female sexual motivation than traditional non-paced tests.[8] Bremelanotide has been shown to dramatically and selectively increase solicitation behaviors in this model, which are indicative of sexual desire, without significantly altering consummatory behaviors like lordosis.[9]

Experimental Workflow Diagram:

Paced_Mating_Workflow start Start ovx Ovariectomize Female Rats start->ovx recovery Allow Recovery (1-2 weeks) ovx->recovery hormone Hormone Priming (e.g., Estradiol (B170435) Benzoate (B1203000), Progesterone) recovery->hormone acclimate Acclimate to Pacing Chamber hormone->acclimate drug_admin Administer Bremelanotide or Vehicle (SC) acclimate->drug_admin pairing Place Female in Chamber, Introduce Male to Adjacent Compartment drug_admin->pairing record Record Behavior (e.g., 30-60 min) pairing->record analysis Quantify Proceptive & Receptive Behaviors record->analysis end End analysis->end

Caption: Workflow for the Paced Mating Behavior Assay.

Detailed Protocol:

  • Animal Preparation:

    • Adult, sexually experienced female rats are ovariectomized to control for endogenous hormonal fluctuations.

    • Allow a recovery period of at least one to two weeks post-surgery.

    • Induce sexual receptivity through a hormone priming regimen (e.g., subcutaneous injections of estradiol benzoate followed by progesterone (B1679170) prior to testing).

  • Apparatus:

    • A two-compartment chamber is used. One compartment houses the female, and the other houses a sexually vigorous male.

    • The compartments are separated by a partition with holes that are large enough for the female to pass through but too small for the male. This ensures the female controls all sexual interactions.

  • Procedure:

    • Acclimate the hormone-primed female to the testing chamber for a short period before the test.

    • Administer this compound or a vehicle control subcutaneously at the desired time point before the test (e.g., 30-60 minutes).

    • Place the female in her compartment and the male in his.

    • Record the session using an overhead video camera for a set duration (e.g., 30 or 60 minutes).

  • Data Analysis and Parameters:

    • Proceptive Behaviors (Appetitive):

      • Solicitations: The number of times the female approaches the male's compartment. Bremelanotide has been shown to significantly increase this measure.[9]

      • Hops and Darts: Stereotyped hopping and darting movements performed by the female to attract the male's attention.[10]

      • Pacing: The latency to return to the male's compartment after an intromission and the percentage of exits from the male's compartment following sexual contact.

    • Receptive Behaviors (Consummatory):

      • Lordosis Quotient (LQ): Calculated as (Number of lordosis responses / Number of male mounts) x 100. Lordosis is the reflexive arching of the back that allows for intromission.[10][11] Studies show bremelanotide does not significantly alter the LQ, indicating a specific effect on desire rather than sexual performance itself.[9]

Quantitative Data Summary (Preclinical):

Behavioral MeasureTreatment GroupResultSignificance
Solicitations BremelanotideDramatically Increased[9]p < 0.05
Vehicle ControlNo significant change-
Lordosis Quotient BremelanotideNo significant change[9]NS
Vehicle ControlNo significant change-

(Note: Specific quantitative values vary by study design, dosage, and timing. The table reflects the general findings reported in the literature.)

Partner Preference Test (PPT)

Application Note: The Partner Preference Test assesses social bonding and mate preference, which can be used as a proxy for sexual interest and motivation.[12] This assay determines whether a female animal spends more time with a familiar male partner versus a novel (unfamiliar) male. An increased preference for the familiar partner following drug administration can suggest an enhancement of social or sexual reward pathways.

Experimental Workflow Diagram:

PPT_Workflow start Start hormone Hormone-Prime Female Subject start->hormone cohabitation Cohabitation Phase: Pair female with 'Partner' male (e.g., 24 hours) hormone->cohabitation drug_admin Administer Bremelanotide or Vehicle cohabitation->drug_admin setup Place 'Partner' and 'Novel' males in tethered end-chambers drug_admin->setup test Place Female in Neutral Center Chamber setup->test record Record Behavior (e.g., 3 hours) test->record analysis Analyze Time Spent in Proximity to Each Male record->analysis end End analysis->end

Caption: Workflow for the Partner Preference Test.

Detailed Protocol:

  • Animal Preparation:

    • Use hormone-primed (e.g., with estrogen) adult female rodents.

    • House the female subject with a sexually experienced "partner" male for a set period (e.g., 24 hours) to establish familiarity.

  • Apparatus:

    • A three-chambered apparatus is typically used.[13]

    • The two outer chambers are designated for the stimulus males, and the central chamber is a neutral starting zone for the female.

    • The stimulus males ("partner" and "novel") are tethered in their respective chambers to restrict their movement.[14]

  • Procedure:

    • Following the cohabitation period, administer this compound or vehicle control to the female.

    • Place the familiar "partner" male in one end chamber and an unfamiliar "novel" male in the other. The location of the partner vs. novel male should be counterbalanced across trials.

    • Place the female in the central chamber and allow her to freely explore all three chambers for a prolonged period (e.g., 3 hours).[13]

    • Record the entire session with an overhead video camera.

  • Data Analysis and Parameters:

    • Time in Proximity: Measure the total time the female spends in each of the three chambers.

    • Preference Score: Calculate a preference score, often expressed as [(Time with Partner - Time with Novel) / (Time with Partner + Time with Novel)]. A positive score indicates a preference for the familiar partner.

    • Social Contact: Quantify the duration of direct social contact (e.g., sniffing, huddling) with each male.

Clinical Efficacy Evaluation

In human trials, the efficacy of Bremelanotide is assessed using validated patient-reported outcome (PRO) instruments. The RECONNECT studies, two identical Phase 3, randomized, double-blind, placebo-controlled trials, established the clinical efficacy and safety of bremelanotide for HSDD.[15]

Key Clinical Endpoints:

  • Female Sexual Function Index - Desire Domain (FSFI-D): The FSFI is a 19-item questionnaire that assesses female sexual function. The desire domain score specifically measures the level of sexual desire and interest. An increase in this score indicates improved sexual desire.[15][16]

  • Female Sexual Distress Scale - Desire/Arousal/Orgasm (FSDS-DAO): This scale measures the level of distress a woman experiences related to low sexual desire. A decrease in this score indicates a reduction in the personal distress associated with HSDD.[15][16]

  • Satisfying Sexual Events (SSEs): This endpoint quantifies the number of sexual events that the patient deems satisfying. An increase in the number of SSEs is a key secondary endpoint in many trials.[16][17]

Quantitative Data Summary (Phase 3 RECONNECT Trials):

The following table summarizes the change from baseline to the end of the study for the co-primary efficacy endpoints in the integrated analysis of the two Phase 3 RECONNECT trials.[15]

Efficacy EndpointBremelanotide 1.75 mg (Change from Baseline)Placebo (Change from Baseline)p-value
FSFI-Desire Domain Score +0.35(Data for placebo varies slightly between studies but is lower than treatment)< 0.001
FSDS-DAO Item 13 Score -0.33(Data for placebo varies slightly between studies but is lower than treatment)< 0.001

Data from integrated analysis of Study 301 and Study 302.[15]

Phase 2B Trial Data:

A Phase 2B trial also demonstrated significant improvements in key endpoints for pooled doses of 1.25 mg and 1.75 mg.[16][18]

Efficacy EndpointBremelanotide (1.25/1.75 mg pooled) (Mean Change)Placebo (Mean Change)p-value
Satisfying Sexual Events (SSEs) / month +0.7+0.20.0180
FSFI Total Score +3.6+1.90.0017
FSDS-DAO Total Score -11.1-6.80.0014

Data from the Phase 2B trial as reported by Clayton et al., 2016.[18]

Conclusion

The evaluation of this compound's efficacy relies on a combination of preclinical and clinical methodologies. In-vivo behavioral assays in animal models, such as the paced mating and partner preference tests, are crucial for demonstrating the compound's central mechanism of action on sexual motivation and desire. These preclinical findings are translated to clinical settings where validated patient-reported outcomes, including the FSFI-D and FSDS-DAO, have consistently demonstrated statistically significant and clinically meaningful improvements in women with HSDD. The protocols and data presented here provide a comprehensive framework for researchers engaged in the study and development of centrally-acting therapies for female sexual dysfunction.

References

Application Note: Quantitative Analysis of Bremelanotide Acetate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bremelanotide (B69708) is a synthetic peptide analog of the alpha-melanocyte-stimulating hormone (α-MSH) that acts as a melanocortin receptor agonist, primarily targeting the MC3R and MC4R receptors.[1] It is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1] Accurate and sensitive quantification of Bremelanotide in plasma is crucial for pharmacokinetic studies, drug development, and clinical research. This application note provides a detailed protocol for the analysis of Bremelanotide Acetate in plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method described herein is based on the work of Burhenne et al. (2020), which details an ultra-sensitive UHPLC-MS/MS assay with a lower limit of quantification (LLOQ) of 10 pg/mL in plasma.[1]

Principle of the Method

This method utilizes protein precipitation for the extraction of Bremelanotide from plasma samples. The extracted analyte is then separated from endogenous plasma components using reverse-phase ultra-high-performance liquid chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode. Quantification is achieved by comparing the peak area ratio of Bremelanotide to an internal standard with a calibration curve.

Signaling Pathway of Bremelanotide

Bremelanotide exerts its effects by acting as an agonist at melanocortin receptors in the central nervous system.[1] The primary targets are the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R).[1] Activation of these G-protein coupled receptors is believed to modulate pathways in the brain associated with sexual desire and arousal.

Bremelanotide_Signaling_Pathway cluster_neuron Neuron Bremelanotide Bremelanotide MC4R MC4R Bremelanotide->MC4R G_protein G-Protein MC4R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Signaling PKA->Downstream Response Modulation of Sexual Desire and Arousal Downstream->Response

Bremelanotide Signaling Pathway

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of Bremelanotide)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized, 18 MΩ·cm or higher

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

Equipment
  • UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Pipettes

  • Centrifuge

  • Vortex mixer

Sample Preparation

The following protocol is based on the protein precipitation method described by Burhenne et al. (2020).[1]

  • Thaw Plasma Samples : Thaw frozen plasma samples on ice.

  • Spike with Internal Standard : To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Protein Precipitation : Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex : Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifuge : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant : Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex and Transfer : Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Start: 100 µL Plasma Add_IS Add Internal Standard Start->Add_IS Add_ACN Add 300 µL Cold Acetonitrile Add_IS->Add_ACN Vortex1 Vortex (30s) Add_ACN->Vortex1 Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex1->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Vortex2 Vortex Reconstitute->Vortex2 Inject Inject into LC-MS/MS Vortex2->Inject

Sample Preparation Workflow
LC-MS/MS Conditions

The following LC-MS/MS parameters are recommended based on the validated method by Burhenne et al. (2020).[1]

Liquid Chromatography

ParameterRecommended Condition
UHPLC Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min

Mass Spectrometry

ParameterRecommended Condition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) To be determined for Bremelanotide
Product Ion (m/z) To be determined for Bremelanotide
Collision Energy To be optimized
Dwell Time To be optimized

Note: The specific precursor and product ion transitions, as well as collision energies, should be optimized for the specific instrument being used.

Quantitative Data

The method was validated according to regulatory guidelines.[1] A summary of the quantitative performance is presented below.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range 10 - 10,000 pg/mL
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy and Precision

Concentration LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (10 pg/mL) < 11%93.6 - 100.8%< 11%93.6 - 100.8%
Low QC < 8%88.9 - 100.0%< 8%88.9 - 100.0%
Mid QC < 8%88.9 - 100.0%< 8%88.9 - 100.0%
High QC < 8%88.9 - 100.0%< 8%88.9 - 100.0%

Data adapted from Burhenne et al., 2020.[1]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The described method is sensitive, accurate, and precise, making it suitable for a wide range of research and development applications. The provided experimental workflow and quantitative data serve as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for Preclinical Testing of Bremelanotide Acetate in Animal Models of Hypoactive Sexual Desire Disorder (HSDD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoactive Sexual Desire Disorder (HSDD) is characterized by a persistent or recurrent deficiency or absence of sexual fantasies and desire for sexual activity that causes marked distress or interpersonal difficulty. Developing effective pharmacological treatments for HSDD requires robust preclinical evaluation in relevant animal models. This document provides detailed application notes and protocols for utilizing established rodent models of low sexual desire to test the efficacy of Bremelanotide (B69708) Acetate, a melanocortin receptor agonist.

Bremelanotide Acetate is a synthetic analog of the naturally occurring peptide alpha-melanocyte-stimulating hormone (α-MSH).[1] It is a melanocortin receptor agonist with high affinity for the melanocortin-4 receptor (MC4R).[2] Animal studies suggest that Bremelanotide may modulate sexual desire by activating presynaptic MC4Rs in the medial preoptic area (mPOA) of the hypothalamus, which leads to an increased release of dopamine (B1211576), a key neurotransmitter in sexual motivation.[3][4]

The following sections detail the experimental models, protocols, and data presentation relevant to the preclinical assessment of this compound for HSDD.

Animal Models of Hypoactive Sexual Desire Disorder

The most common and well-validated animal model for studying female sexual motivation and HSDD is the ovariectomized, hormone-primed female rat.[1] This model allows for precise control over the hormonal milieu, which is crucial for inducing and modulating sexual behaviors.

Ovariectomized, Hormone-Primed Female Rat Model

This model utilizes female rats that have had their ovaries surgically removed (ovariectomy) to eliminate endogenous ovarian hormones. Sexual behaviors are then induced by administering exogenous estrogen and progesterone, mimicking the hormonal state of a naturally receptive female.[1] This allows researchers to study the effects of compounds like this compound on sexual desire and behavior in a controlled hormonal environment.

A subset of this model involves identifying female rats that exhibit naturally low levels of sexual activity, which may serve as a more direct analog to HSDD. These "low-activity" or "male-avoiding" females can be identified through behavioral screening in a paced mating setting.

Data Presentation

The following tables summarize quantitative data from a key preclinical study investigating the effects of a Bremelanotide analogue (PT-141) on appetitive sexual behaviors in ovariectomized, hormone-primed female rats. This data provides a benchmark for expected outcomes when testing this compound.

Treatment GroupDose (µg/kg)Mean Number of Solicitations (± SEM)
Saline (Control)015.2 ± 2.5
PT-1415022.1 ± 3.1
PT-14110035.4 ± 4.2
PT-14120038.7 ± 5.0
*p < 0.05 compared to saline control.
Treatment GroupDose (µg/kg)Mean Number of Hops and Darts (± SEM)
Saline (Control)018.3 ± 3.0
PT-1415025.6 ± 3.8
PT-14110040.1 ± 5.1
PT-14120045.2 ± 5.9
*p < 0.05 compared to saline control.
Treatment GroupDose (µg/kg)Lordosis Quotient (± SEM)
Saline (Control)085.1 ± 4.3
PT-1415088.2 ± 3.9
PT-14110086.5 ± 4.1
PT-14120089.0 ± 3.5
*No significant difference between groups.

Experimental Protocols

Ovariectomy in Female Rats (Dorsal Approach)

Objective: To surgically remove the ovaries to eliminate endogenous hormone production.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical clippers

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile surgical instruments (scalpel, scissors, forceps, hemostats)

  • Suture material (absorbable for muscle, non-absorbable for skin)

  • Warming pad

  • Analgesics

Protocol:

  • Anesthetize the female rat using an appropriate anesthetic agent.

  • Shave the fur on the dorsal aspect of the rat, just lateral to the spine, in the area overlying the ovaries.

  • Aseptically prepare the surgical site with an antiseptic solution.

  • Make a small (~1 cm) longitudinal incision through the skin over the dorsal midline.

  • Slide the skin incision to one side to visualize the underlying muscle wall.

  • Make a small incision through the muscle wall to enter the peritoneal cavity. The ovary, embedded in a fat pad, should be visible.

  • Gently exteriorize the ovary and uterine horn using forceps.

  • Ligate the uterine horn and ovarian blood vessels with absorbable suture material.

  • Excise the ovary.

  • Return the uterine stump to the abdominal cavity.

  • Close the muscle incision with absorbable sutures.

  • Repeat the procedure on the contralateral side.

  • Close the skin incision with non-absorbable sutures or surgical clips.

  • Administer post-operative analgesics and monitor the animal for recovery. Allow at least one week for recovery before hormonal priming.

Hormone Priming to Induce Sexual Receptivity

Objective: To administer exogenous hormones to ovariectomized rats to induce a state of sexual receptivity.

Materials:

  • Estradiol Benzoate (EB)

  • Progesterone (P)

  • Vehicle (e.g., sesame oil or corn oil)

  • Syringes and needles for subcutaneous injection

Protocol:

  • Prepare solutions of Estradiol Benzoate and Progesterone in the chosen vehicle. A common dosage for EB is 10 µ g/0.1 mL and for P is 500 µ g/0.1 mL.

  • 48 hours prior to behavioral testing, administer a subcutaneous injection of Estradiol Benzoate.

  • 4-6 hours prior to behavioral testing, administer a subcutaneous injection of Progesterone.

  • This regimen reliably induces both receptive (lordosis) and proceptive (solicitation, hopping, and darting) behaviors.

Paced Mating Behavioral Assay

Objective: To assess female sexual motivation and proceptivity by allowing the female to control the rate of sexual interaction.

Materials:

  • Paced mating chamber: A two-compartment chamber where one compartment contains a sexually experienced male rat and the other is a neutral area for the female. The compartments are connected by a small opening that only the female can pass through.

  • Video recording equipment

  • Behavioral scoring software or manual scoring sheet

Protocol:

  • Habituate the female rat to the testing chamber prior to the experiment.

  • On the day of testing, place the hormone-primed female in the neutral compartment and the male in the other compartment.

  • Allow the female to freely move between the two compartments for a set period (e.g., 30 minutes).

  • Record the entire session for later analysis.

  • Score the following behaviors:

    • Proceptive Behaviors:

      • Solicitations: The number of times the female approaches the male, often with a characteristic head-on orientation, and then quickly retreats.

      • Hops and Darts: Quick, jerky movements and short runs away from the male, often accompanied by ear wiggling.

    • Receptive Behavior:

      • Lordosis Quotient: The proportion of male mounts that elicit a lordosis posture (arching of the back) from the female.

    • Pacing Behaviors:

      • Time spent with the male: The total duration the female is in the male's compartment.

      • Number of crossings: The total number of times the female moves between compartments.

      • Contact-return latency: The time it takes for the female to return to the male's compartment after a sexual contact (mount, intromission, or ejaculation).

In-Vivo Microdialysis for Dopamine Measurement in the mPOA

Objective: To measure extracellular dopamine levels in the medial preoptic area of the hypothalamus in response to this compound administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • This compound solution

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Surgically expose the skull and drill a small hole over the mPOA (coordinates determined from a rat brain atlas).

    • Implant a guide cannula just above the mPOA and secure it with dental cement.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the mPOA.

    • Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow for a stabilization period of 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

    • Administer this compound (subcutaneously or intraperitoneally) at the desired dose.

    • Continue collecting dialysate samples for a predetermined period post-administration.

  • Dopamine Analysis:

    • Analyze the collected dialysate samples for dopamine content using HPLC with electrochemical detection.

    • Quantify dopamine levels by comparing the sample peaks to a standard curve.

    • Express post-administration dopamine levels as a percentage of the baseline levels for each animal.

Visualizations

Signaling Pathway of this compound

Bremelanotide_Signaling_Pathway Bremelanotide Bremelanotide Acetate MC4R Melanocortin-4 Receptor (MC4R) Bremelanotide->MC4R binds to Neuron Presynaptic Neuron in mPOA MC4R->Neuron activates Dopamine_Vesicles Dopamine Vesicles Neuron->Dopamine_Vesicles triggers Dopamine_Release Dopamine Release Dopamine_Vesicles->Dopamine_Release facilitates Synaptic_Cleft Synaptic Cleft Dopamine_Release->Synaptic_Cleft Dopamine_Receptors Dopamine Receptors Synaptic_Cleft->Dopamine_Receptors Dopamine binds to Postsynaptic_Neuron Postsynaptic Neuron Increased_Desire Increased Sexual Desire/Motivation Postsynaptic_Neuron->Increased_Desire leads to Dopamine_Receptors->Postsynaptic_Neuron activates

Caption: Signaling pathway of this compound in the mPOA.

Experimental Workflow for this compound Testing

Experimental_Workflow Animal_Model 1. Animal Model Creation - Ovariectomy in female rats - Post-surgical recovery (1 week) Hormone_Priming 2. Hormone Priming - Estradiol Benzoate (48h prior) - Progesterone (4-6h prior) Animal_Model->Hormone_Priming Drug_Administration 3. Drug Administration - this compound or Vehicle - Subcutaneous injection Hormone_Priming->Drug_Administration Behavioral_Testing 4. Paced Mating Assay - 30-minute test session - Video recording Drug_Administration->Behavioral_Testing Neurochemical_Analysis 6. Neurochemical Analysis (Optional) - In-vivo microdialysis in mPOA - Measurement of dopamine release Drug_Administration->Neurochemical_Analysis Data_Analysis 5. Data Analysis - Scoring of proceptive, receptive, and pacing behaviors Behavioral_Testing->Data_Analysis

Caption: Preclinical testing workflow for this compound.

References

Application Note: Radioligand Binding Assay Protocol for Bremelanotide Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bremelanotide Acetate is a synthetic analog of the naturally occurring peptide hormone α-melanocyte-stimulating hormone (α-MSH). It is a potent agonist of the melanocortin receptors, with primary activity at the melanocortin 4 receptor (MC4R) and, to a lesser extent, the melanocortin 3 receptor (MC3R). These G-protein coupled receptors are primarily expressed in the central nervous system and are involved in regulating various physiological processes, including sexual arousal, appetite, and inflammation. This document provides a detailed protocol for a radioligand binding assay to characterize the binding affinity of this compound to the human MC4R.

Principle

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, this compound) and its receptor (MC4R). The assay involves incubating a source of the receptor with a radiolabeled ligand that has high affinity and specificity for the receptor. The amount of radioligand bound to the receptor is then measured. Competitive binding assays, as described here, involve the addition of a non-radiolabeled competitor ligand (this compound) to determine its affinity for the receptor by measuring its ability to displace the radioligand.

Materials and Reagents

ReagentSupplierCatalog No.
This compoundSigma-AldrichSMB00392
[¹²⁵I]-NDP-α-MSH (2000 Ci/mmol)PerkinElmerNEX331
Human MC4R membrane preparationPerkinElmerES-562-M
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
CaCl₂Sigma-AldrichC1016
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
α-MSH (non-radiolabeled)Sigma-AldrichM4135
96-well microplatesCorning3609
Scintillation fluidPerkinElmer6013329
Microplate scintillation counterBeckman Coulter-

Experimental Protocols

Preparation of Assay Buffer

Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).

Ligand and Receptor Preparation
  • Radioligand: Dilute [¹²⁵I]-NDP-α-MSH in assay buffer to a final concentration of 0.1 nM.

  • Competitor Ligand (this compound): Prepare a stock solution of this compound in distilled water. Perform serial dilutions in assay buffer to obtain a range of concentrations from 10⁻¹² M to 10⁻⁶ M.

  • Non-specific Binding Control: Use non-radiolabeled α-MSH at a final concentration of 1 µM.

  • Receptor Membranes: Thaw the human MC4R membrane preparation on ice and dilute in assay buffer to a final concentration of 5 µ g/well .

Assay Procedure
  • To each well of a 96-well microplate, add the following in order:

    • 25 µL of assay buffer (for total binding) or 25 µL of 1 µM α-MSH (for non-specific binding) or 25 µL of this compound at various concentrations.

    • 25 µL of diluted [¹²⁵I]-NDP-α-MSH (0.1 nM final concentration).

    • 50 µL of diluted human MC4R membrane preparation (5 µ g/well ).

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethylenimine.

  • Wash the filters three times with 200 µL of ice-cold 50 mM Tris-HCl (pH 7.4).

  • Dry the filter plate at 50°C for 30 minutes.

  • Add 50 µL of scintillation fluid to each well.

  • Count the radioactivity in a microplate scintillation counter.

Data Analysis

The data will be analyzed using a non-linear regression curve-fitting program (e.g., GraphPad Prism).

  • Specific Binding: Calculated by subtracting the non-specific binding (counts in the presence of 1 µM α-MSH) from the total binding (counts in the absence of competitor).

  • IC₅₀ Determination: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-NDP-α-MSH is determined by fitting the data to a one-site competition model.

  • Kᵢ Determination: The inhibitory constant (Kᵢ) for this compound is calculated using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

    Where:

    • [L] is the concentration of the radioligand.

    • Kₐ is the affinity constant of the radioligand for the receptor.

Data Presentation

Table 1: Competitive Binding of this compound to Human MC4R

This compound (M)[¹²⁵I]-NDP-α-MSH Bound (CPM)% Inhibition
1.00E-1218502.6
1.00E-1117806.3
1.00E-10155018.4
1.00E-0998048.4
1.00E-0845076.3
1.00E-0721089.0
1.00E-0615092.1
Total Binding 1900-
Non-specific Binding 130-

Table 2: Binding Affinity of this compound for Human MC4R

ParameterValue
IC₅₀1.1 nM
Kᵢ0.55 nM

Visualizations

Radioligand_Binding_Assay_Workflow A Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4) D Assay Setup in 96-well Plate (Add Buffer/Competitor, Radioligand, Receptor) A->D B Prepare Ligands - [¹²⁵I]-NDP-α-MSH (0.1 nM) - this compound (10⁻¹² to 10⁻⁶ M) - α-MSH (1 µM) B->D C Prepare Receptor (Human MC4R Membranes, 5 µg/well) C->D E Incubation (37°C for 60 minutes) D->E F Filtration & Washing (GF/C filter plate) E->F G Drying & Scintillation Counting F->G H Data Analysis (Calculate IC₅₀ and Kᵢ) G->H MC4R_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Bremelanotide Bremelanotide Acetate Bremelanotide->MC4R Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., sexual function, appetite regulation) CREB->Gene_Expression Regulates

Troubleshooting & Optimization

managing side effects of Bremelanotide Acetate in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the side effects of Bremelanotide (B69708) Acetate in animal studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Bremelanotide Acetate?

A1: this compound is a synthetic analog of the alpha-melanocyte-stimulating hormone (α-MSH) and acts as a non-selective melanocortin receptor agonist.[1][2] It has a high affinity for several melanocortin receptor (MCR) subtypes, primarily the melanocortin-1 receptor (MC1R) and melanocortin-4 receptor (MC4R), and also binds to the melanocortin-3 receptor (MC3R).[1][2] Its effects on sexual function are believed to be mediated through the activation of MC4R in the central nervous system, particularly in the medial preoptic area (mPOA) of the hypothalamus, leading to an increase in dopamine (B1211576) release.[3][4][5]

Q2: What are the most common side effects observed with this compound in animal studies?

A2: Based on its mechanism of action and data from human clinical trials, the most anticipated side effects in animal models include nausea and vomiting (often observed as pica in rodents), transient increases in blood pressure accompanied by a decrease in heart rate, flushing, and hyperpigmentation of the skin.[1][6][7] The incidence and severity of these effects are generally dose-dependent.[2]

Q3: Are the cardiovascular side effects of this compound a cause for major concern in animal studies?

A3: The cardiovascular effects, specifically a transient increase in blood pressure and a corresponding decrease in heart rate, are important to monitor.[1][7] However, these effects are not always observed with all melanocortin receptor agonists, suggesting they may be related to the specific receptor binding profile of Bremelanotide.[1] In human studies, these changes were generally small and returned to baseline within 12 hours.[7] Continuous monitoring, especially in initial dose-ranging studies, is recommended.

Q4: How can I monitor for nausea in rodents, given they cannot vomit?

A4: In rats, a behavior known as "pica," the consumption of non-nutritive substances like kaolin (B608303) clay, is a well-established surrogate marker for nausea and emesis.[8][9] Monitoring kaolin consumption alongside food and water intake can provide a quantitative measure of nausea-like behavior.

Q5: What causes the hyperpigmentation seen with this compound?

A5: Hyperpigmentation is primarily caused by the activation of the melanocortin-1 receptor (MC1R) on melanocytes, which stimulates melanin (B1238610) production.[2] This is a known effect of α-MSH and its analogs. The effect is typically observed with more frequent or higher doses.

Section 2: Troubleshooting Guides

Issue 1: Managing Nausea and Pica

Symptoms:

  • In rats and mice: Increased consumption of kaolin clay (pica) and decreased food intake.

  • In species that can vomit (e.g., ferrets, dogs, non-human primates): Retching and emesis.

Probable Cause: Nausea and emetic responses are common side effects of melanocortin agonists. While the exact pathway for Bremelanotide is not fully elucidated, it may involve the activation of the MC3R and/or MC4R in the central nervous system, potentially in the area postrema, a region that mediates emesis.

Management and Mitigation Strategies:

StrategyAnimal ModelDetails
Anti-emetic Pre-treatment RatsAdminister a 5-HT3 receptor antagonist, such as ondansetron (B39145) (e.g., 2 mg/kg, i.p.), 30 minutes prior to Bremelanotide administration. This has been shown to inhibit cisplatin-induced pica.[8][9][10]
Ferrets/Dogs/NHPsPre-treatment with ondansetron or other clinically relevant anti-emetics can be tested in a pilot study to determine efficacy.
Dose Adjustment AllIf nausea/pica is severe, consider reducing the dose of this compound. A dose-response study is crucial to identify a therapeutic window with manageable side effects.
Acclimatization AllIn some cases, the nauseous effects may diminish with repeated dosing. A gradual dose escalation protocol may help in animal acclimatization.

Experimental Protocol: Assessing and Managing Pica in Rats

  • Acclimatization: House rats individually and provide them with two food hoppers: one with standard chow and one with kaolin clay pellets for at least 3-4 days before the experiment to establish baseline consumption.

  • Baseline Measurement: For 24 hours prior to drug administration, measure the daily consumption of chow and kaolin.

  • Drug Administration: Administer this compound at the desired dose and route. For management studies, administer the anti-emetic (e.g., ondansetron 2 mg/kg, i.p.) 30 minutes prior to Bremelanotide.

  • Post-Dose Monitoring: Measure kaolin and chow consumption at regular intervals (e.g., 2, 4, 8, and 24 hours) post-dosing.

  • Data Analysis: Compare the kaolin consumption in the Bremelanotide-treated group to the vehicle control and the anti-emetic pre-treated group. A significant increase in kaolin intake in the Bremelanotide group compared to the control group indicates pica. A significant reduction in kaolin intake in the pre-treated group compared to the Bremelanotide-only group indicates successful management.

cluster_0 Troubleshooting Pica/Nausea Observe Pica Pica or Emesis Observed? Assess Severity Assess Severity: - Kaolin Intake Amount - Frequency of Emesis - Impact on Food Intake Observe Pica->Assess Severity Yes Severe? Severe? Assess Severity->Severe? Reduce Dose Reduce Bremelanotide Dose Severe?->Reduce Dose Yes Pre-treat Implement Anti-emetic Pre-treatment Protocol (e.g., Ondansetron) Severe?->Pre-treat No Reduce Dose->Pre-treat Monitor Continue Monitoring Pre-treat->Monitor Resolved? Resolved? Monitor->Resolved? Consult Vet Consult with Attending Veterinarian Resolved?->Consult Vet No cluster_1 Cardiovascular Monitoring Workflow Implant Surgically Implant Telemetry Device Recover Post-operative Recovery (7-10 days) Implant->Recover Baseline Record Baseline Data (24-48 hours) Recover->Baseline Dose Administer Bremelanotide or Vehicle Baseline->Dose Record Continuous Post-Dose Data Recording (24h) Dose->Record Analyze Analyze Change from Baseline vs. Control Record->Analyze cluster_mc4r MC4R Pathway cluster_mc1r MC1R Pathway cluster_mc3r MC3R Pathway Bremelanotide Bremelanotide MC4R MC4R (CNS) Bremelanotide->MC4R MC1R MC1R (Melanocytes) Bremelanotide->MC1R MC3R MC3R (CNS) Bremelanotide->MC3R Dopamine ↑ Dopamine Release (mPOA) MC4R->Dopamine CV_Effect Side Effect: ↑ Sympathetic Outflow (Transient ↑ BP, ↓ HR) MC4R->CV_Effect Sexual Function Therapeutic Effect: ↑ Sexual Function Dopamine->Sexual Function Melanin ↑ Melanin Synthesis MC1R->Melanin Hyperpigmentation Side Effect: Hyperpigmentation Melanin->Hyperpigmentation Nausea_Center Activation of Emesis Centers (e.g., Area Postrema) MC3R->Nausea_Center Nausea Side Effect: Nausea/Emesis (Pica) Nausea_Center->Nausea

References

reconstitution and storage of lyophilized Bremelanotide Acetate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper reconstitution and storage of lyophilized Bremelanotide Acetate (B1210297) powder.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of lyophilized Bremelanotide Acetate.

Q1: The lyophilized powder did not fully dissolve in the recommended solvent.

A1: This can be due to several factors. First, ensure that the correct solvent is being used. Sterile water (18MΩ-cm) or bacteriostatic water are commonly recommended for initial reconstitution.[1][2][3] The use of other solvents may affect solubility. Second, verify the concentration. It is recommended to reconstitute to a concentration of not less than 100 µg/ml.[1] Attempting to create a highly concentrated stock solution may exceed its solubility limits. Gentle agitation, such as swirling or rolling the vial, can aid dissolution.[2][3] Avoid vigorous shaking, as this can cause foaming or denaturation of the peptide.[2] If solubility issues persist, sonication may be carefully applied.[4][5]

Q2: The reconstituted solution appears cloudy or contains particulates.

A2: A cloudy solution or the presence of particulates can indicate incomplete dissolution, contamination, or degradation of the peptide. Ensure that the solvent used is sterile and free of contaminants. If the issue persists after gentle mixing, it may be indicative of product degradation. It is advisable to discard the solution and start with a fresh vial. To minimize the risk of contamination, always use aseptic techniques during reconstitution.[6]

Q3: The peptide solution precipitated after storage.

A3: Precipitation upon storage can occur if the storage temperature is incorrect or if the solution is subjected to repeated freeze-thaw cycles.[1] Reconstituted this compound should be stored at 2-8°C for short-term use (2-7 days) and below -18°C for longer-term storage.[1] If a buffered solution is used for reconstitution, it may improve the stability of the solution.[6][7][8] To avoid precipitation, aliquot the reconstituted solution into single-use volumes to prevent multiple freeze-thaw cycles.[1][9]

Q4: A decrease in the biological activity of the reconstituted peptide is observed.

A4: Loss of activity can be attributed to improper storage conditions or prolonged storage. For long-term storage, it is recommended to add a carrier protein such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) to prevent adsorption of the peptide to the vial surface and improve stability.[1] Ensure that the reconstituted solution is stored at the correct temperature and protected from light.[2] Repeated freeze-thaw cycles should be strictly avoided as they can degrade the peptide.[1]

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for reconstituting lyophilized this compound?

A: It is recommended to reconstitute lyophilized this compound in sterile 18MΩ-cm H2O or bacteriostatic water.[1][2][3] For in vivo experiments, saline can also be used as a solvent.[5] Some suppliers also provide solubility information for organic solvents like DMSO and ethanol.[4][10][11]

Q: What is the recommended concentration for the initial stock solution?

A: It is recommended to reconstitute the lyophilized powder to a concentration of not less than 100 µg/ml.[1]

Q: How should lyophilized this compound powder be stored?

A: Lyophilized this compound should be stored desiccated below -18°C.[1] Although stable at room temperature for up to three weeks, long-term storage at low temperatures is recommended to maintain its integrity.[1]

Q: What are the storage conditions for reconstituted this compound?

A: For short-term storage, the reconstituted solution should be kept at 4°C for 2-7 days.[1] For long-term storage, it should be stored below -18°C.[1] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[1]

Q: What is the shelf life of reconstituted this compound?

A: When stored at 4°C, the reconstituted solution is typically stable for 2-7 days.[1] If reconstituted with bacteriostatic water and stored refrigerated, it can be used within 30 days.[6][7][8] For longer-term storage at -18°C, the stability can be extended, especially if a carrier protein is added.[1]

Data Presentation

Table 1: Recommended Storage Conditions

FormTemperatureDurationNotes
Lyophilized PowderBelow -18°CLong-termStore desiccated[1][12]
Room TemperatureUp to 3 weeksShort-term stability[1]
Reconstituted Solution4°C2-7 daysShort-term storage[1]
Below -18°CLong-termAvoid freeze-thaw cycles[1]

Table 2: Reconstitution Solvents and Concentrations

SolventRecommended Minimum ConcentrationNotes
Sterile 18MΩ-cm H₂O100 µg/mlCan be further diluted[1]
Bacteriostatic WaterNot specifiedMay improve stability for longer refrigerated storage[6][7][8]
DMSO≥ 50 mg/mLUse freshly opened DMSO; sonication may be needed[4]
SalineNot specifiedFor in vivo studies[5]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.[6][13]

  • Solvent Preparation: Prepare the required volume of sterile, cold reconstitution solvent (e.g., sterile water or bacteriostatic water).

  • Reconstitution: Using a sterile syringe, slowly inject the desired volume of solvent down the side of the vial.[2] Avoid forcefully injecting the solvent directly onto the lyophilized powder.

  • Dissolution: Gently swirl or roll the vial to dissolve the powder completely.[2][3] Do not shake vigorously.

  • Visual Inspection: Once dissolved, visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted solution into single-use, sterile vials. Store the aliquots at the appropriate temperature (≤ -18°C).

Visualizations

ReconstitutionWorkflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage & Use start Start: Lyophilized Bremelanotide Vial warm Warm vial to Room Temperature start->warm add_solvent Slowly add solvent to vial warm->add_solvent prep_solvent Prepare Sterile Solvent prep_solvent->add_solvent mix Gently swirl/roll to dissolve add_solvent->mix inspect Visually inspect solution mix->inspect aliquot Aliquot for storage inspect->aliquot store_short Store at 4°C (Short-term) aliquot->store_short store_long Store at -18°C (Long-term) aliquot->store_long use Ready for Experimental Use store_short->use store_long->use

Caption: Workflow for the reconstitution of lyophilized this compound.

TroubleshootingTree cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_solution Potential Solutions issue Problem during reconstitution or storage q1 Incomplete Dissolution? issue->q1 q2 Cloudy or Particulates? issue->q2 q3 Precipitation after Storage? issue->q3 q4 Loss of Activity? issue->q4 s1a Check solvent & concentration. Use gentle agitation/sonication. q1->s1a Yes s2a Check for contamination. Use aseptic technique. Discard if necessary. q2->s2a Yes s3a Verify storage temp. Aliquot to avoid freeze-thaw. Consider buffered solution. q3->s3a Yes s4a Ensure proper storage. Add carrier protein (HSA/BSA). Avoid freeze-thaw cycles. q4->s4a Yes

Caption: Troubleshooting decision tree for common this compound issues.

SignalingPathway cluster_brain Central Nervous System cluster_response Physiological Response Bremelanotide This compound MC4R Melanocortin-4 Receptor (MC4R) in Hypothalamus Bremelanotide->MC4R Agonist Binding Dopamine Increased Dopamine Release MC4R->Dopamine Activation SexualArousal Modulation of Sexual Desire and Arousal Pathways Dopamine->SexualArousal Leads to

Caption: Simplified signaling pathway of this compound.

References

mitigating nausea and flushing in animal models treated with Bremelanotide Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bremelanotide (B69708) Acetate in animal models. The focus is on mitigating the common adverse effects of nausea and flushing.

Frequently Asked Questions (FAQs)

Q1: What is Bremelanotide Acetate and what is its mechanism of action?

This compound is a synthetic peptide analog of the alpha-melanocyte-stimulating hormone (α-MSH). It is a melanocortin receptor agonist, with a high affinity for the melanocortin 4 receptor (MC4R) and melanocortin 1 receptor (MC1R). Its primary therapeutic action is believed to be mediated through the activation of MC4R in the central nervous system, which modulates pathways involved in sexual desire and arousal.[1] In preclinical studies using female rats, bremelanotide has been shown to selectively increase appetitive sexual behaviors.[1]

Q2: What are the primary adverse effects observed with this compound administration?

In human clinical trials, the most frequently reported adverse effects of this compound are nausea and flushing.[2][3] Other reported side effects include headache and injection site reactions.[2][3] While preclinical studies in animal models have primarily focused on efficacy, the potential for these side effects should be considered during experimental design.

Q3: How can nausea-like behavior be assessed in animal models like rats, which do not vomit?

Since rats lack the reflex to vomit, researchers must rely on surrogate behaviors to assess nausea. Two commonly used methods are:

  • Pica: This involves the consumption of non-nutritive substances, such as kaolin (B608303) clay. An increase in kaolin consumption is correlated with the emetic potential of a substance in species that can vomit.

  • Conditioned Taste Aversion (CTA): This is a behavioral paradigm where an animal learns to associate a novel taste with a negative internal state, such as nausea. If a substance induces nausea, the animal will subsequently avoid consuming solutions with that taste.

One study on a selective MC4R agonist found that it suppressed food intake in rats without inducing these aversive consequences, suggesting that the anorectic and nauseating effects of melanocortin agonists may be separable.[4]

Q4: What is the physiological basis for flushing and how can it be measured in animal models?

Flushing is a result of cutaneous vasodilation, or the widening of blood vessels in the skin, which increases blood flow. This process can be mediated by the release of various signaling molecules, including histamine (B1213489) and prostaglandins (B1171923) (such as PGD2).[5][6]

In rodent models, flushing can be quantified by measuring changes in cutaneous blood flow. A common technique is laser Doppler flowmetry , which can be used to assess real-time changes in microvascular perfusion in the skin, for instance, in the paw of a rat.[7] Another method involves measuring changes in skin temperature, as increased blood flow leads to a rise in surface temperature.

Q5: Are there any known strategies to mitigate nausea and flushing associated with this compound in animal models?

Currently, there is a lack of published preclinical studies specifically detailing the mitigation of bremelanotide-induced nausea and flushing in animal models. However, based on the known mechanisms of these side effects and clinical approaches in humans, several strategies could be investigated:

  • Co-administration of Anti-emetics: For nausea, the use of 5-HT3 receptor antagonists, such as ondansetron (B39145), is a logical approach. A clinical trial in humans has been designed to evaluate the efficacy of ondansetron in reducing bremelanotide-induced nausea. Extrapolating this to animal models, co-administration of ondansetron prior to bremelanotide could be tested for its ability to reduce pica or conditioned taste aversion.

  • Co-administration of Antihistamines or Prostaglandin (B15479496) Inhibitors: To address flushing, investigating the co-administration of H1 receptor antagonists (e.g., mepyramine) or inhibitors of prostaglandin D2 synthesis could be a viable strategy.[8][9]

  • Formulation and Delivery: The method of administration can influence the pharmacokinetic profile and side effects. For instance, early clinical experience with bremelanotide showed that subcutaneous administration resulted in a better safety profile regarding blood pressure and gastrointestinal events compared to intranasal delivery, likely due to more consistent plasma concentrations.[1] Developing controlled-release formulations could also be a potential strategy to minimize peak plasma concentrations and associated side effects.[10]

Troubleshooting Guides

Guide 1: Observing and Quantifying Nausea-Like Behaviors in Rats

Issue: You are administering this compound to rats and need to assess the potential for nausea-like side effects.

Solution: Implement pica or conditioned taste aversion (CTA) paradigms.

  • Acclimation: House rats individually and provide them with pre-weighed amounts of standard chow and a pre-weighed pellet of kaolin clay for several days to acclimate.

  • Baseline Measurement: For 2-3 days prior to the experiment, measure the daily consumption of both chow and kaolin to establish a baseline.

  • Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection).

  • Data Collection: Over the next 24-48 hours, measure the amount of kaolin and chow consumed by each rat.

  • Analysis: A significant increase in kaolin consumption in the bremelanotide-treated group compared to the control group indicates pica and suggests a nausea-like response. A concomitant decrease in food intake is also often observed.

  • Water Deprivation: For a set period (e.g., 23 hours), restrict water access to habituate the rats to receiving their daily water during a specific window of time.

  • Conditioning Day:

    • Present the rats with a novel tasting solution (e.g., 0.1% saccharin (B28170) solution) for a limited time (e.g., 30 minutes) and measure the amount consumed.

    • Immediately following, administer this compound or a placebo.

  • Test Day (48 hours later):

    • Offer the rats a two-bottle choice between water and the novel tasting solution (saccharin).

    • Measure the volume of each liquid consumed over a set period.

  • Analysis: A significant decrease in the preference for the saccharin solution in the bremelanotide-treated group compared to the control group indicates the formation of a conditioned taste aversion.

ParameterPica AssayConditioned Taste Aversion (CTA)
Endpoint Kaolin Consumption (grams)Preference Ratio for Novel Taste (%)
Typical Control Value < 1 gram / 24 hours> 80%
Expected Change with Nausea Significant increase in consumptionSignificant decrease in preference ratio

Table 1: Illustrative Data for Nausea-Like Behavior Assays in Rats.

Guide 2: Investigating Potential Mitigation Strategies for Nausea

Issue: You have observed nausea-like behavior in your animal model and wish to test a mitigation strategy.

Solution: Test the co-administration of a 5-HT3 receptor antagonist, such as ondansetron.

G cluster_0 Phase 1: Baseline Nausea Assessment cluster_1 Phase 2: Mitigation Strategy Test A Establish baseline pica behavior in rats B Administer this compound at desired dose A->B C Quantify pica (kaolin intake) over 24h B->C D Pre-treat with Ondansetron (e.g., 1 mg/kg, i.p.) 30 min prior to Bremelanotide C->D Compare Results E Administer this compound at the same dose D->E F Quantify pica (kaolin intake) over 24h E->F G Determine if Ondansetron significantly reduces pica behavior F->G Analyze Data

Treatment GroupNMean Kaolin Intake ( g/24h ) ± SEM% Reduction in Nausea-like Behavior
Vehicle Control100.5 ± 0.2-
This compound (Dose X)105.0 ± 0.80% (Baseline)
Ondansetron + this compound101.5 ± 0.4*70%

*Table 2: Illustrative Quantitative Data for Ondansetron Co-administration. p < 0.05 vs. This compound alone.

Guide 3: Assessing and Mitigating Flushing

Issue: You suspect this compound is causing flushing in your animal model and want to quantify and potentially mitigate this effect.

Solution: Use laser Doppler flowmetry to measure cutaneous blood flow and test the efficacy of an H1 receptor antagonist.

  • Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.

  • Probe Placement: Secure a laser Doppler flowmetry probe to a hairless area of skin, such as the plantar surface of the hind paw.

  • Baseline Recording: Record baseline cutaneous blood flow (measured in arbitrary perfusion units) for at least 15-20 minutes to ensure a stable signal.

  • Drug Administration:

    • For mitigation studies, administer the H1 receptor antagonist (e.g., mepyramine) or vehicle 30 minutes prior to bremelanotide.

    • Administer this compound subcutaneously.

  • Data Acquisition: Continue to record blood flow for at least 60 minutes post-administration.

  • Analysis: Calculate the change in blood flow from baseline for each treatment group. A significant increase in perfusion units indicates vasodilation.

Bremelanotide's binding to melanocortin receptors may trigger downstream signaling cascades that lead to the release of vasodilatory mediators like histamine and prostaglandins, resulting in flushing. By blocking the receptors for these mediators (e.g., H1 histamine receptors), it may be possible to attenuate the flushing response.

G Bremelanotide Bremelanotide MC4R MC4R/MC1R Bremelanotide->MC4R Therapeutic_Effect Therapeutic Effect (e.g., Sexual Behavior) MC4R->Therapeutic_Effect Activates Nausea_Pathway Nausea_Pathway MC4R->Nausea_Pathway Activates (?) Flushing_Pathway Flushing_Pathway MC4R->Flushing_Pathway Activates (?)

References

impact of subcutaneous vs. intranasal administration of Bremelanotide Acetate on bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the comparative bioavailability and experimental protocols for subcutaneous versus intranasal administration of Bremelanotide Acetate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Comparative Bioavailability of this compound

The route of administration significantly impacts the bioavailability of this compound. Subcutaneous injection is the approved and recommended method due to its consistent and high bioavailability.

Administration RouteAbsolute BioavailabilityKey Considerations
Subcutaneous ~100%[1][2]- Consistent and predictable plasma concentrations.[3] - FDA-approved route for clinical use.
Intranasal Generally low for peptides (<5%)[4][5]- Bioavailability can be variable and is often low for peptides. - Factors such as nasal mucosal health and administration technique can alter absorption.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes.

Subcutaneous Administration Protocol

This protocol outlines the standard procedure for subcutaneous injection of this compound in a research setting.

Materials:

  • This compound solution

  • Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-30 gauge)

  • Alcohol swabs

  • Sharps disposal container

Procedure:

  • Preparation:

    • Ensure the this compound solution is at room temperature.

    • Select an appropriate injection site with a sufficient subcutaneous fat layer, such as the abdomen (avoiding the navel area) or the thigh.[7][8] Rotate injection sites to prevent lipohypertrophy.[7][9]

    • Cleanse the injection site with an alcohol swab and allow it to air dry.[7]

  • Injection:

    • Pinch a fold of skin at the injection site.

    • Insert the needle at a 45° to 90° angle into the pinched skin. The angle depends on the needle length and the thickness of the subcutaneous tissue.[8][10]

    • Slowly inject the entire volume of the this compound solution.

    • Withdraw the needle at the same angle it was inserted.

  • Post-Injection:

    • Apply gentle pressure to the injection site with a sterile gauze or cotton ball. Do not massage the area.[11]

    • Dispose of the syringe and needle in a designated sharps container.[12]

Intranasal Administration Protocol

This protocol provides a general guideline for the intranasal administration of this compound for research purposes.

Materials:

  • Concentrated this compound solution

  • Micropipette or a syringe with a mucosal atomization device (MAD)

  • Animal restrainer (if applicable)

Procedure:

  • Preparation:

    • Use a concentrated solution to deliver the desired dose in a small volume, ideally 0.2-0.3 mL per nostril, not exceeding 1 mL per nostril to prevent runoff.[13]

    • Ensure the subject's nasal passages are clear of mucus or blood, which can hinder absorption.[14]

  • Administration (Awake Subject):

    • Gently restrain the subject.

    • Administer the solution as drops or a fine mist into one nostril.

    • Alternate between nostrils to allow for absorption and maximize surface area.[13]

  • Administration (Anesthetized Subject):

    • Position the subject in a supine or dorsal recumbent position to facilitate delivery to the upper nasal cavity.

    • Administer the solution as described above.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Subcutaneous vs. Intranasal Administration

G cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Data Analysis drug_prep This compound Solution Preparation sub_prep Subject Preparation (Site Selection/Cleansing) drug_prep->sub_prep Subcutaneous Route nasal_prep Subject Preparation (Nasal Passage Clearance) drug_prep->nasal_prep Intranasal Route sc_admin Subcutaneous Injection (45-90° angle) sub_prep->sc_admin in_admin Intranasal Administration (Drops/Spray) nasal_prep->in_admin pk_sampling Pharmacokinetic Blood Sampling sc_admin->pk_sampling in_admin->pk_sampling pd_assessment Pharmacodynamic Assessment pk_sampling->pd_assessment bioavailability Bioavailability Calculation pd_assessment->bioavailability efficacy Efficacy & Safety Analysis bioavailability->efficacy

Caption: Comparative workflow for subcutaneous and intranasal administration studies.

Signaling Pathway of this compound

G Bremelanotide This compound MC4R Melanocortin-4 Receptor (MC4R) (in Central Nervous System) Bremelanotide->MC4R Agonist Binding AC Adenylyl Cyclase Activation MC4R->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Dopamine Dopamine Release (in key brain regions) PKA->Dopamine SexualArousal Increased Sexual Desire and Arousal Dopamine->SexualArousal

Caption: Simplified signaling cascade of this compound via MC4R.

Troubleshooting and FAQs

Q1: We are observing high variability in plasma concentrations following intranasal administration. What could be the cause?

A1: High variability is a known challenge with intranasal delivery of peptides.[6] Potential causes include:

  • Inconsistent Administration Technique: Ensure a standardized protocol for the volume per nostril and the method of delivery (drops vs. spray).

  • Nasal Mucosa Condition: The health and integrity of the nasal epithelium are critical for absorption. Factors like inflammation, mucus, or pre-existing conditions can significantly alter drug uptake.[14]

  • Incorrect Formulation: The concentration and properties of the formulation (e.g., pH, viscosity) can impact absorption.

Q2: What are the common side effects observed with this compound administration in preclinical/clinical studies?

A2: The most commonly reported side effects include nausea, flushing, and headache.[15] An increase in blood pressure has also been noted, particularly with the intranasal route in earlier studies, which was a factor in prioritizing the subcutaneous route.

Q3: Can we increase the intranasal dose to compensate for low bioavailability?

A3: While increasing the dose might lead to higher plasma concentrations, there are limitations. The maximum volume that can be effectively administered intranasally is about 1 mL per nostril; larger volumes will likely result in runoff and will not be absorbed.[13] Furthermore, higher doses may increase the incidence and severity of side effects.

Q4: For subcutaneous injections, what is the best practice for site rotation?

A4: It is crucial to rotate injection sites to avoid lipohypertrophy, which can impair drug absorption.[9] A structured rotation plan should be followed. For example, if using the abdomen, divide it into quadrants and use a different quadrant each day, moving clockwise. Ensure each injection is at least an inch away from the previous one.[7]

Q5: How does this compound's mechanism of action differ from other treatments for sexual dysfunction?

A5: this compound is a melanocortin receptor agonist that works on the central nervous system to increase sexual desire.[16][17] It primarily activates the melanocortin-4 receptor (MC4R), leading to downstream effects on neurotransmitters like dopamine. This central mechanism differs from drugs like PDE5 inhibitors, which act peripherally to increase blood flow.

References

troubleshooting unexpected outcomes in Bremelanotide Acetate studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bremelanotide (B69708) Acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Bremelanotide Acetate?

This compound is a synthetic, cyclic heptapeptide (B1575542) analog of α-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a non-selective agonist for melanocortin receptors (MCRs), with the highest affinity for MC1R, followed by MC4R, MC3R, and MC5R.[3][4] It does not activate the MC2R, which is the ACTH receptor.[5][6] Its therapeutic effects for hypoactive sexual desire disorder (HSDD) are primarily attributed to its agonist activity at the MC4R in the central nervous system, which is thought to modulate neural pathways involved in sexual desire and arousal.[1][2][6] Activation of MC4R can lead to increased dopamine (B1211576) release in the medial preoptic area of the hypothalamus.

Q2: What are the common adverse effects observed in clinical studies with this compound?

The most frequently reported adverse events in clinical trials include nausea, flushing, and headache.[7] Transient increases in blood pressure and a decrease in heart rate have also been observed.[3] Less common side effects can include injection site reactions and focal hyperpigmentation of the skin, particularly the face, gums, and breasts, due to its activity on MC1R.[3][4]

Q3: What are the solubility and stability characteristics of this compound for in vitro studies?

This compound is a solid powder that can be dissolved in various solvents. While specific stability in every cell culture medium should be empirically determined, peptides in solution are susceptible to degradation.[8][9] It is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. For consistent results, using low-protein-binding tubes and plates is recommended to prevent adsorption of the peptide to plasticware.[10]

Troubleshooting Guide for Unexpected Outcomes

In Vitro & Cell-Based Assays

Q4: My in vitro assay is showing lower-than-expected potency or inconsistent results. What are the potential causes and solutions?

Several factors could contribute to this issue. Consider the following troubleshooting steps:

  • Compound Integrity and Concentration:

    • Degradation: this compound, being a peptide, may degrade in solution, especially in serum-containing media.[10] Prepare fresh solutions for each experiment and minimize the duration of the assay if possible.

    • Adsorption: The peptide can adsorb to plastic surfaces. Use low-protein-binding plates and tubes to minimize this effect.[10]

    • Concentration Errors: Verify all calculations and ensure accurate pipetting when preparing stock solutions and dilutions.

  • Assay Conditions:

    • Cell Line Responsiveness: Confirm that your cell line expresses the target melanocortin receptor (e.g., MC4R) at sufficient levels.

    • Assay Incubation Time: Optimize the incubation time for your specific assay, as different cell lines may respond with different kinetics.[11]

  • Reagent Quality:

    • Ensure the purity of your this compound. A certificate of analysis should confirm its identity and purity.[12]

Experimental Protocol: Verifying this compound Concentration

A standard method to verify the concentration of a peptide solution is through UV-Vis spectrophotometry, if the peptide contains chromophores, or more accurately by using a peptide quantification assay according to the manufacturer's protocol.

Q5: I am observing an unexpected biological response in a cell line that is not supposed to express the primary target receptor (MC4R). Why could this be happening?

This could be due to the non-selective nature of this compound or unexpected expression of other melanocortin receptors.

  • Off-Target Effects: this compound is a non-selective agonist that binds to MC1R, MC3R, and MC5R in addition to MC4R.[1][13] Your cell line may express one of these other receptors, leading to a biological response.

    • Troubleshooting Step: Profile your cell line for the expression of all melanocortin receptors (MC1R, MC3R, MC4R, MC5R) using techniques like qPCR or Western blot.

  • Unexpected Antagonist Activity: Some synthetic melanocortin analogs have been reported to exhibit unexpected antagonist activity at certain melanocortin receptors.[5] While Bremelanotide is primarily an agonist, this possibility should be considered in complex biological systems.

Q6: In my cAMP assay, I am seeing a high basal signal or a compressed assay window. How can I troubleshoot this?

High basal cAMP levels or a poor signal-to-background ratio can be due to several factors:

  • Cell Density: Using too many cells can lead to a high basal signal and may saturate the assay reagents.[14] Titrate your cell number to find an optimal density that provides a robust signal window without high background.

  • Reagent Concentration: Ensure that the concentrations of your assay reagents, including any phosphodiesterase inhibitors, are optimized for your cell type and assay conditions.

  • Constitutive Activity: Some receptor systems exhibit constitutive (ligand-independent) activity. This can be assessed by measuring the effect of an inverse agonist, if available.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Seeding: Seed cells expressing the target melanocortin receptor into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for a time determined by kinetic experiments (typically 15-30 minutes).

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

Q7: My cell viability assay (e.g., MTT, XTT) shows a decrease in cell viability after treatment with this compound, which is unexpected. What could be the cause?

While this compound is not generally considered cytotoxic, several factors could lead to this observation:

  • High Concentrations: At very high concentrations, off-target effects or non-specific interactions could potentially lead to cytotoxicity. Ensure you are using a relevant concentration range based on its known receptor affinities.

  • Contaminants: The this compound powder or the solvent used for reconstitution could be contaminated. Use high-purity reagents and sterile techniques.

  • Assay Interference: Some compounds can interfere with the chemistry of cell viability assays. For example, a compound that has reducing properties could interfere with tetrazolium-based assays like MTT.

    • Troubleshooting Step: Run a control experiment with this compound in cell-free media containing the assay reagents to check for direct chemical interference. Consider using an alternative viability assay that relies on a different principle (e.g., a membrane integrity assay like LDH release or a real-time live-cell imaging assay).[15]

In Vivo Studies

Q8: I am observing variability in the behavioral or physiological responses in my animal studies. What are some potential sources of this variability?

  • Route of Administration and Pharmacokinetics: this compound has a half-life of approximately 2.7 hours.[3][4] The timing of administration relative to the observation period is critical. Ensure consistent administration techniques (subcutaneous injection is common) and timing across all animals.

  • Blood-Brain Barrier Penetration: While this compound acts centrally, its ability to cross the blood-brain barrier may be limited.[16] This could lead to variability in central nervous system-mediated effects.

  • Animal Strain and Sex: Different animal strains and sexes can exhibit different sensitivities to melanocortin receptor agonists. Ensure you are using a consistent and appropriate animal model.

  • Stress: Stress can influence the melanocortin system. Handle animals consistently and minimize stressors in the experimental environment.

Data Summary Tables

Table 1: this compound Receptor Binding Profile

ReceptorAffinity/PotencyReference
MC1RHigh Affinity Agonist[1][3]
MC3RAgonist[3][13]
MC4RHigh Affinity Agonist[1][3]
MC5RAgonist[3]
MC2RNo significant activity[5][6]

Table 2: Common Adverse Events in Human Clinical Trials

Adverse EventIncidence in Bremelanotide GroupIncidence in Placebo GroupReference
Nausea~40%~1.3%[7]
Flushing~20%~0.3%[7]
Headache~11%~1.9%[7]

Visualizations

Bremelanotide_Signaling_Pathway Bremelanotide This compound MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) Bremelanotide->MCR binds to G_alpha_s Gαs MCR->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream phosphorylates targets leading to

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Compound Verify Compound Integrity - Fresh Solution? - Correct Concentration? - Purity? Start->Check_Compound Check_Assay Evaluate Assay Conditions - Cell Line Viability? - Correct Reagents? - Optimized Parameters? Check_Compound->Check_Assay Compound OK Consult Consult Literature/ Technical Support Check_Compound->Consult Issue Found Check_Off_Target Consider Off-Target Effects - Non-selective Receptor Activation? - Assay Interference? Check_Assay->Check_Off_Target Assay OK Check_Assay->Consult Issue Found Resolved Issue Resolved Check_Off_Target->Resolved Cause Identified Check_Off_Target->Consult Cause Unclear

Caption: Logical troubleshooting workflow.

References

controlling for blood pressure fluctuations in Bremelanotide Acetate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bremelanotide (B69708) Acetate. The focus is on controlling for and understanding blood pressure fluctuations during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known effect of Bremelanotide Acetate on blood pressure?

A1: this compound, a melanocortin receptor agonist, is known to cause transient increases in both systolic and diastolic blood pressure.[1][2][3] This effect is typically accompanied by a corresponding decrease in heart rate.[1][2][4] The elevation in blood pressure is generally considered small and temporary, with levels returning to baseline within 12 hours after administration.[1][4][5]

Q2: What is the underlying mechanism for this compound-induced blood pressure changes?

A2: The pressor effect of this compound is primarily attributed to its agonist activity at the melanocortin-4 receptor (MC4R).[2][6][7][8] The MC4R is expressed in various areas of the central nervous system and is involved in regulating sympathetic nervous system outflow, which can influence blood pressure and heart rate.[8][9]

Q3: Are there specific patient or animal populations that are more susceptible to these blood pressure fluctuations?

A3: Yes. This compound is contraindicated in individuals with uncontrolled hypertension or known cardiovascular disease.[2][3][10][11] Therefore, in both clinical and preclinical studies, subjects with pre-existing cardiovascular conditions are expected to be more susceptible to adverse blood pressure events. Careful screening of subjects is crucial.

Q4: How frequently should blood pressure be monitored during an experiment with this compound?

A4: Continuous or frequent ambulatory blood pressure monitoring (ABPM) is the recommended method for accurately characterizing the time course of blood pressure changes.[12][13] Given that the peak effect on blood pressure occurs within 4 hours post-dose, monitoring should be most intensive during this period.[4] For longer-term studies, periodic ABPM can assess for any cumulative effects, although current data suggest such effects are not present with recommended dosing.[14]

Q5: What are the recommended dosing limitations to minimize blood pressure effects?

A5: The approved dosing for Vyleesi (this compound) is 1.75 mg administered subcutaneously as needed, at least 45 minutes before anticipated sexual activity.[11][15] It is crucial not to administer more than one dose within a 24-hour period and not to exceed 8 doses per month.[15][16] More frequent dosing may increase the risk of more pronounced and additive effects on blood pressure.[15]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly large or prolonged increase in blood pressure. - Subject has undiagnosed hypertension or cardiovascular disease.- Incorrect dosing (overdose).- Interaction with other medications that affect blood pressure.[7]- Immediately implement emergency protocols for hypertensive events.- Verify the dose administered.- Review subject's medical history and concomitant medications.- Discontinue the subject from the study and recommend a full cardiovascular workup.
High variability in blood pressure readings. - Improper blood pressure measurement technique.- "White coat" hypertension due to stress from handling or restraint (especially in animal models).- Environmental stressors (e.g., noise, temperature fluctuations).[17]- Ensure personnel are properly trained in blood pressure measurement techniques.- For animal studies, use methods that minimize stress, such as radiotelemetry in conscious, unrestrained animals.[17][18][19]- Standardize and control the experimental environment.
No observable change in blood pressure after administration. - Sub-therapeutic dose.- Improper administration of the compound.- Individual subject variability or resistance.- Verify the concentration and volume of the administered dose.- Confirm the route and technique of administration (e.g., subcutaneous injection).- Analyze pharmacokinetic data to confirm drug exposure.- Consider that a lack of response may be a valid data point for some subjects.
Significant decrease in heart rate. - This is a known physiological response to the Bremelanotide-induced increase in blood pressure (baroreflex).[2][4]- Monitor the subject's heart rate in conjunction with blood pressure.- If bradycardia is severe or symptomatic (e.g., dizziness, fainting), follow appropriate medical protocols.- Document the temporal relationship between the blood pressure increase and heart rate decrease.

Quantitative Data Summary

The following tables summarize the expected quantitative changes in blood pressure and heart rate based on clinical trial data.

Table 1: Mean Change in Ambulatory Blood Pressure After this compound Administration

DoseTime Post-DoseMean Change in Systolic BP (mmHg)Mean Change in Diastolic BP (mmHg)
1.75 mg0-4 hours+3.1 to +3.2Similar increases to systolic
1.25 mg0-4 hours+2.4 to +3.0Similar increases to systolic

Data adapted from studies utilizing ambulatory blood pressure monitoring in premenopausal women.[12][13]

Table 2: Mean Change in Heart Rate After this compound Administration

DoseTime Post-DoseMean Change in Heart Rate (bpm)
1.75 mg0-4 hours-4.6 to -4.7

Data adapted from studies utilizing ambulatory blood pressure monitoring in premenopausal women.[12][13]

Experimental Protocols

Protocol 1: Continuous Blood Pressure Monitoring in Conscious Rodents via Radiotelemetry

This protocol is considered the gold standard for preclinical assessment of cardiovascular parameters as it minimizes stress-induced artifacts.[19]

  • Surgical Implantation of Telemetry Device:

    • Anesthetize the animal (e.g., isoflurane).[18][19]

    • Surgically implant the telemetry transmitter in the abdominal cavity or a subcutaneous pocket.[18][20]

    • Insert the pressure-sensing catheter into a major artery (e.g., carotid or femoral artery) and advance it to the aorta.[19][20]

    • Suture the incisions and allow for a post-operative recovery period of at least 7-10 days.

  • Acclimatization:

    • House the animals in their home cages placed on top of the telemetry receivers.

    • Allow the animals to acclimate to the experimental room and caging for at least 24-48 hours before baseline data collection.

  • Data Collection:

    • Collect baseline blood pressure, heart rate, and activity data for at least 24 hours prior to compound administration.

    • Administer this compound subcutaneously at the desired dose.

    • Record data continuously for at least 24 hours post-administration.

  • Data Analysis:

    • Analyze the data in time-matched intervals (e.g., 15-minute or hourly averages).

    • Compare the post-dose cardiovascular parameters to the baseline data for each animal.

Protocol 2: Ambulatory Blood Pressure Monitoring (ABPM) in Human Clinical Trials

This protocol is essential for characterizing the full time-course of blood pressure effects in human subjects.[12][13]

  • Subject Preparation and Device Fitting:

    • Select subjects with no history of uncontrolled hypertension or cardiovascular disease.

    • Fit the subject with a validated ABPM device, ensuring the correct cuff size is used. The cuff is typically placed on the non-dominant arm.

  • Baseline Monitoring:

    • Conduct a 24-hour baseline ABPM session prior to the administration of this compound to establish a diurnal blood pressure rhythm.

  • Dosing and Post-Dose Monitoring:

    • Administer the 1.75 mg subcutaneous dose of this compound.

    • Initiate a 24-hour ABPM recording immediately following administration.

    • The device should be programmed to take readings at frequent intervals, especially during the first 4-8 hours (e.g., every 15-20 minutes during the day and every 30-60 minutes at night).

  • Data Analysis and Safety Monitoring:

    • Analyze the data to determine the mean change from baseline in systolic and diastolic blood pressure and heart rate at various time points post-dose.

    • Establish predefined blood pressure thresholds that would trigger a safety evaluation or discontinuation from the study.[12][13]

Visualizations

Bremelanotide_Signaling_Pathway cluster_drug Drug Administration cluster_receptor Receptor Activation cluster_downstream Physiological Response Bremelanotide This compound MC4R Melanocortin-4 Receptor (MC4R) in Central Nervous System Bremelanotide->MC4R Agonist Binding SNS Increased Sympathetic Nervous System Outflow MC4R->SNS Signal Transduction BP Transient Increase in Blood Pressure SNS->BP HR Reflex Decrease in Heart Rate BP->HR Baroreflex Mediated

Caption: Signaling pathway of this compound leading to blood pressure changes.

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_intervention Phase 2: Intervention cluster_monitoring Phase 3: Post-Dose Monitoring cluster_analysis Phase 4: Data Analysis Subject_Selection Subject Selection (Normotensive) Instrumentation Instrumentation (Telemetry/ABPM) Subject_Selection->Instrumentation Baseline 24-Hour Baseline BP/HR Recording Instrumentation->Baseline Dosing Administer this compound (e.g., 1.75 mg SC) Baseline->Dosing Continuous_Monitoring Continuous 24-Hour BP/HR Recording Dosing->Continuous_Monitoring Peak_Effect Focus on 0-4 Hours Post-Dose Continuous_Monitoring->Peak_Effect Analysis Compare Post-Dose to Baseline Peak_Effect->Analysis Reporting Report Mean Changes & Time to Peak/Normalization Analysis->Reporting

Caption: Experimental workflow for assessing blood pressure effects of Bremelanotide.

References

Validation & Comparative

A Comparative Analysis of Bremelanotide Acetate and Flibanserin: Unraveling Their Mechanisms of Action in the Treatment of Hypoactive Sexual Desire Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the available scientific literature provides a detailed comparison of the mechanisms of action of bremelanotide (B69708) acetate (B1210297) and flibanserin (B1672775), two prominent treatments for hypoactive sexual desire disorder (HSDD) in premenopausal women. This guide synthesizes experimental data on their molecular targets, signaling pathways, and effects on neurotransmitter systems to offer researchers, scientists, and drug development professionals a clear understanding of their distinct pharmacological profiles.

At a Glance: Key Mechanistic Differences

FeatureBremelanotide AcetateFlibanserin
Drug Class Melanocortin Receptor AgonistSerotonin (B10506) Receptor Agonist/Antagonist
Primary Target Melanocortin 4 Receptor (MC4R)5-HT1A Receptor (Agonist) & 5-HT2A Receptor (Antagonist)
Administration Subcutaneous Injection (as needed)Oral Tablet (daily)
Key Downstream Effect Increased Dopamine (B1211576) ReleaseDecreased Serotonin Activity, Increased Dopamine & Norepinephrine

Quantitative Analysis: Receptor Binding Affinity and Neurotransmitter Modulation

The following tables summarize the quantitative data from preclinical studies, providing a comparative view of the receptor binding affinities and the impact on key neurotransmitters involved in sexual desire.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

CompoundPrimary Target(s)Reported Ki (nM)
This compound Melanocortin 4 Receptor (MC4R)Potent agonist activity, though specific Ki values vary across studies. Generally considered a non-selective melanocortin receptor agonist with high affinity for MC4R.
Melanocortin 1 Receptor (MC1R)High affinity.
Melanocortin 3 Receptor (MC3R)Moderate affinity.
Melanocortin 5 Receptor (MC5R)Lower affinity.
Flibanserin 5-HT1A Receptor1[1]
5-HT2A Receptor49[1]
Dopamine D4 Receptor4-24[1]

Table 2: Comparative Effects on Neurotransmitter Levels in the Prefrontal Cortex (Animal Models)

CompoundDopamine (DA)Norepinephrine (NE)Serotonin (5-HT)
This compound IncreasedNot consistently reported as a primary effect.Modulated
Flibanserin (10 mg/kg) ▲ 63%[1]▲ 50%[1]▼ 45%[1]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the distinct mechanisms of this compound and flibanserin, the following diagrams, generated using the DOT language, illustrate their respective signaling pathways and a typical experimental workflow for assessing their effects on neurotransmitter levels.

Bremelanotide_Signaling_Pathway Bremelanotide This compound MC4R Melanocortin 4 Receptor (MC4R) Bremelanotide->MC4R Binds to Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Dopamine_Release Increased Dopamine Release PKA->Dopamine_Release Leads to Sexual_Desire Enhanced Sexual Desire Dopamine_Release->Sexual_Desire

Bremelanotide's signaling cascade.

Flibanserin_Signaling_Pathway cluster_serotonin Serotonergic Neuron cluster_dopamine_norepinephrine Dopaminergic & Noradrenergic Neurons Serotonin_Release Decreased Serotonin Release Sexual_Desire Enhanced Sexual Desire Serotonin_Release->Sexual_Desire Dopamine_Norepinephrine_Release Increased Dopamine & Norepinephrine Release Dopamine_Norepinephrine_Release->Sexual_Desire Flibanserin Flibanserin HT1A 5-HT1A Receptor Flibanserin->HT1A Agonist HT2A 5-HT2A Receptor Flibanserin->HT2A Antagonist HT1A->Serotonin_Release Leads to HT2A->Dopamine_Norepinephrine_Release Disinhibits

Flibanserin's dual-action mechanism.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Implant guide cannula Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Perfusion Perfuse with artificial cerebrospinal fluid (aCSF) Probe_Insertion->Perfusion Baseline Collect baseline dialysate samples Perfusion->Baseline Drug_Admin Administer Bremelanotide or Flibanserin Baseline->Drug_Admin Post_Drug_Collection Collect post-administration dialysate samples Drug_Admin->Post_Drug_Collection HPLC Analyze dialysate for neurotransmitters via HPLC-ECD Post_Drug_Collection->HPLC Data_Analysis Quantify and compare neurotransmitter levels HPLC->Data_Analysis

In vivo microdialysis workflow.

Detailed Experimental Protocols

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound and flibanserin for their respective target receptors.

1. Membrane Preparation:

  • Cell lines expressing the target receptor (e.g., HEK293 cells transfected with human MC4R or 5-HT1A/2A receptors) are cultured and harvested.

  • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH for melanocortin receptors or [³H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (bremelanotide or flibanserin) are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.

  • The mixture is incubated to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Level Measurement

Objective: To measure the extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of conscious, freely moving animals following the administration of this compound or flibanserin.[1][2][3][4][5][6]

1. Surgical Implantation of Microdialysis Probe:

  • Rats are anesthetized and placed in a stereotaxic frame.

  • A guide cannula is surgically implanted into the target brain region, such as the medial prefrontal cortex.

  • The cannula is secured to the skull with dental cement, and the animals are allowed to recover from surgery.

2. Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

  • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

  • After an equilibration period to establish a stable baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

3. Drug Administration and Sample Collection:

  • A baseline level of neurotransmitters is established by collecting several samples before drug administration.

  • This compound (subcutaneously) or flibanserin (orally or intraperitoneally) is administered to the animal.

  • Dialysate samples continue to be collected for a specified period after drug administration to monitor changes in neurotransmitter levels.

4. Neurotransmitter Analysis:

  • The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • This technique separates the different monoamines (dopamine, norepinephrine, serotonin) and their metabolites.

  • The concentration of each neurotransmitter in the dialysate is quantified by comparing the peak areas to those of known standards.

5. Data Analysis:

  • The neurotransmitter concentrations in the post-drug administration samples are expressed as a percentage of the baseline levels.

  • Statistical analysis is performed to determine the significance of the changes in neurotransmitter levels induced by the drug treatment.

Concluding Remarks

This compound and flibanserin employ distinct mechanisms of action to address HSDD. Bremelanotide acts as a direct agonist at melanocortin receptors, primarily MC4R, to enhance the pro-sexual dopamine pathway. In contrast, flibanserin modulates the serotonergic system through a dual action on 5-HT1A and 5-HT2A receptors, which in turn leads to a decrease in the inhibitory effects of serotonin and an increase in the excitatory signaling of dopamine and norepinephrine. This comparative guide provides a foundational understanding of their divergent pharmacological approaches, which is critical for ongoing research and the development of future therapies for female sexual dysfunction.

References

A Comparative Guide to the Efficacy of Bremelanotide Acetate and Melanotan II for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between research peptides is paramount for designing effective and targeted studies. This guide provides an objective comparison of Bremelanotide (B69708) Acetate and Melanotan II, two synthetic analogues of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH). The comparison focuses on their efficacy, supported by experimental data, to aid in the selection of the appropriate compound for specific research needs.

Introduction to Bremelanotide Acetate and Melanotan II

This compound, also known as PT-141, is a synthetic peptide that acts as a melanocortin receptor agonist.[1] It is primarily recognized for its research in the field of female sexual dysfunction, specifically hypoactive sexual desire disorder (HSDD).[2] Its mechanism of action is centrally mediated, targeting pathways in the brain associated with sexual desire.[3]

Melanotan II is another synthetic analogue of α-MSH that also functions as a non-selective agonist of melanocortin receptors.[4] It was initially developed for its potential in photoprotection through its ability to stimulate melanin (B1238610) production, leading to skin tanning.[5][6] Beyond its effects on pigmentation, Melanotan II has been observed to influence sexual arousal and appetite.[4]

Quantitative Comparison of Receptor Binding Affinity

The efficacy of these peptides is intrinsically linked to their affinity for the five known melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). The following table summarizes the available quantitative data on their binding affinities.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Primary Research Application
This compound MC1RHighest Potency[7]10.02[8]Female Sexual Dysfunction (HSDD)[2]
MC3RHigh Potency[1][9]8.62[10]
MC4RHigh Potency[1][9]7.77 (Ki)[10]
MC5RLower Potency[7]-
Melanotan II MC1R0.67[11]0.2, 0.25, 0.4, 6.7 (IC50)[12]Skin Tanning / Photoprotection[5][6]
MC3R34[11]-Sexual Arousal[4]
MC4R6.6[11]0.72, 1.1 (IC50)[2]Appetite Suppression[4]
MC5R46[11]-

Note: Ki values represent the inhibition constant, indicating the concentration of the ligand that will bind to half the receptors at equilibrium in the absence of the agonist. A lower Ki value indicates a higher binding affinity. EC50/IC50 values represent the concentration of a drug that gives half-maximal response/inhibition.

Signaling Pathways

Both this compound and Melanotan II exert their effects by activating G-protein coupled melanocortin receptors, which primarily signal through the adenylyl cyclase/cyclic AMP (cAMP) pathway.

General Melanocortin Receptor Signaling Pathway

Activation of melanocortin receptors by an agonist like Bremelanotide or Melanotan II leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cAMP. This second messenger then activates Protein Kinase A (PKA), leading to downstream cellular responses.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Bremelanotide / Melanotan II MCR Melanocortin Receptor (GPCR) Agonist->MCR G_protein G-protein (Gs) MCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Response Downstream Cellular Response PKA->Response phosphorylates Bremelanotide_Dopamine_Pathway Bremelanotide Bremelanotide Acetate MC4R MC4R (on presynaptic neuron in mPOA) Bremelanotide->MC4R binds & activates Dopamine_Vesicle Dopamine Vesicles MC4R->Dopamine_Vesicle triggers signaling cascade Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release promotes fusion with membrane Sexual_Arousal Increased Sexual Arousal & Desire Dopamine_Release->Sexual_Arousal leads to RECONNECT_Workflow Screening Screening (4 weeks) Baseline Baseline Placebo (4 weeks) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Double-Blind Treatment (24 weeks) Randomization->Treatment Bremelanotide_Arm Bremelanotide (1.75 mg) Treatment->Bremelanotide_Arm Placebo_Arm Placebo Treatment->Placebo_Arm Endpoint Primary Endpoint Assessment Bremelanotide_Arm->Endpoint Placebo_Arm->Endpoint Open_Label Open-Label Extension (52 weeks) Endpoint->Open_Label

References

Bremelanotide Acetate vs. α-MSH: A Comparative Analysis of Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the downstream signaling pathways activated by bremelanotide (B69708) acetate (B1210297) and the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH). By examining experimental data on their functional activity at melanocortin receptors, this document aims to elucidate the similarities and potential differences in their molecular mechanisms of action.

Introduction

Bremelanotide is a synthetic analog of the naturally occurring peptide α-MSH.[1] Both peptides are non-selective agonists of the melanocortin receptors (MCRs), a family of five G protein-coupled receptors (GPCRs) designated MC1R through MC5R.[2] While α-MSH is involved in a wide range of physiological processes including pigmentation and inflammation, bremelanotide has been developed and approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[3] Its therapeutic effect is primarily attributed to its agonist activity at the melanocortin 4 receptor (MC4R) in the central nervous system.[2] Understanding the nuances of their downstream signaling is crucial for elucidating their distinct pharmacological profiles.

Overview of Melanocortin Receptor Signaling

Activation of melanocortin receptors by agonists like α-MSH and bremelanotide initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of target genes.

Beyond the canonical Gs/cAMP pathway, MCRs can also signal through alternative pathways, including the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). This can occur through both G protein-dependent and independent mechanisms, the latter often involving β-arrestins. β-arrestins are scaffolding proteins that are recruited to activated GPCRs, leading to receptor desensitization and internalization, but also initiating their own wave of signaling events. The differential engagement of these pathways by various ligands is known as biased agonism or functional selectivity, and it can lead to distinct physiological outcomes.

Comparative Analysis of Downstream Signaling

While direct head-to-head studies providing quantitative comparisons of bremelanotide and α-MSH across all major signaling pathways are limited, data from various sources allow for an initial comparative analysis. The following tables summarize the available quantitative data for their activity at the MC4R, the primary target for bremelanotide's therapeutic action.

Table 1: Comparison of cAMP Accumulation at MC4R

LigandEC50 (nM)Emax (% of α-MSH)Cell LineReference
α-MSH 11.9100%HEK293[4]
Bremelanotide Data not availableData not available--
Setmelanotide (B515575) *0.2Similar to α-MSHHEK293[4]

Note: Setmelanotide is another potent MC4R agonist included for comparative context, demonstrating the potential for synthetic analogs to exhibit higher potency.

Table 2: Comparison of ERK Phosphorylation at MC4R

LigandEC50 (nM)Emax (% of α-MSH)Cell LineReference
α-MSH Data not available100%HEK293-
Bremelanotide Data not availableData not available--
Setmelanotide *Data not availableSimilar to α-MSHHEK293[5][6]

Note: While specific EC50 values are not provided in the reference, the study indicates similar efficacy between setmelanotide and α-MSH for ERK activation.

Table 3: Comparison of β-Arrestin-2 Recruitment at MC4R

LigandEC50 (nM)Emax (% of α-MSH)Cell LineReference
α-MSH Data not available100%HEK293-
Bremelanotide Data not availableData not available--
Setmelanotide *Data not availableSimilar to α-MSHHEK293[5][6]

Note: The study suggests that setmelanotide and α-MSH have comparable efficacy in recruiting β-arrestin-2.

Based on the available data, both α-MSH and other synthetic MC4R agonists like setmelanotide effectively engage the canonical Gs/cAMP pathway as well as the ERK and β-arrestin pathways. While direct comparative data for bremelanotide is lacking in the public domain, its classification as a non-selective melanocortin agonist suggests it likely activates these same pathways. The key differences may lie in the relative potency (EC50) and maximal efficacy (Emax) for each pathway, which would define its potential signaling bias. For instance, a study on setmelanotide demonstrated a significantly greater potency for the cAMP response compared to α-MSH, while maintaining similar efficacy.[4] This highlights the potential for synthetic analogs to exhibit distinct pharmacological profiles.

Signaling Pathway Diagrams

Bremelanotide_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bremelanotide Bremelanotide MC4R MC4R Bremelanotide->MC4R Gs Gαs MC4R->Gs Beta_Arrestin β-Arrestin MC4R->Beta_Arrestin AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ERK p-ERK Beta_Arrestin->ERK PKA PKA cAMP->PKA CREB p-CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Bremelanotide signaling pathways at the MC4R.

aMSH_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aMSH α-MSH MCR MCR aMSH->MCR Gs Gαs MCR->Gs Beta_Arrestin β-Arrestin MCR->Beta_Arrestin AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ERK p-ERK Beta_Arrestin->ERK PKA PKA cAMP->PKA CREB p-CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Caption: α-MSH signaling pathways at melanocortin receptors.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of ligand activity. Below are summarized protocols for key functional assays used to characterize melanocortin receptor signaling.

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP following receptor activation.

  • Cell Culture and Plating: HEK293 cells stably or transiently expressing the melanocortin receptor of interest are cultured in appropriate media. Cells are then seeded into 96- or 384-well plates and grown to a suitable confluency.

  • Agonist Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with varying concentrations of bremelanotide or α-MSH for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Following stimulation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The amount of cAMP produced is plotted against the agonist concentration, and a dose-response curve is generated to determine the EC50 (potency) and Emax (efficacy) values.

cAMP_Workflow Start Seed MCR-expressing cells in multi-well plate Stimulate Incubate with agonist (Bremelanotide or α-MSH) + PDE inhibitor Start->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Detect Quantify cAMP using HTRF or ELISA Lyse->Detect Analyze Generate dose-response curve (EC50, Emax) Detect->Analyze

Caption: Experimental workflow for a cAMP accumulation assay.

ERK Phosphorylation Assay (Western Blot)

This method detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

  • Cell Culture and Serum Starvation: Cells expressing the target melanocortin receptor are cultured to near confluency. To reduce basal ERK phosphorylation, cells are serum-starved for several hours or overnight before the experiment.

  • Agonist Stimulation: Cells are treated with different concentrations of bremelanotide or α-MSH for a short period (typically 5-10 minutes) at 37°C.

  • Cell Lysis and Protein Quantification: After stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: The band intensities for p-ERK and total ERK are quantified, and the ratio of p-ERK to total ERK is calculated. Dose-response curves are generated to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor.

  • Cell Line and Reagents: A cell line co-expressing the melanocortin receptor fused to a protein fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment is used.

  • Cell Plating: Cells are seeded into multi-well plates and incubated to allow for adherence.

  • Agonist Stimulation: Cells are treated with a range of concentrations of bremelanotide or α-MSH and incubated for a specific time (e.g., 60-90 minutes) at 37°C.

  • Detection: A substrate for the complemented enzyme is added. The recruitment of β-arrestin to the receptor brings the two enzyme fragments into proximity, reconstituting a functional enzyme that acts on the substrate to produce a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The signal intensity is measured and plotted against the agonist concentration to generate a dose-response curve, from which EC50 and Emax values are determined.

Conclusion

Both bremelanotide acetate and α-MSH are agonists of melanocortin receptors, activating the canonical Gs/cAMP pathway and alternative signaling cascades involving ERK and β-arrestin. While their overall signaling profiles appear similar, potential differences in potency and efficacy for each pathway could underlie their distinct physiological effects. The therapeutic efficacy of bremelanotide in HSDD is primarily linked to its action at MC4R in the brain. Further direct comparative studies with quantitative analysis of downstream signaling are needed to fully elucidate the potential for biased agonism and provide a more complete understanding of their respective pharmacological profiles. The detailed experimental protocols provided herein offer a framework for conducting such comparative analyses.

References

A Comparative Guide to the Therapeutic Potential of Bremelanotide Acetate and Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Bremelanotide (B69708) Acetate and Sildenafil, two distinct therapeutic agents for sexual dysfunction. By examining their mechanisms of action, clinical efficacy, and safety profiles through a review of key experimental data, this document aims to inform research and drug development in this field.

Overview and Mechanism of Action

Bremelanotide Acetate and Sildenafil represent two different pharmacological approaches to treating sexual dysfunction. Their primary distinction lies in their site of action: Bremelanotide is a centrally-acting agent, while Sildenafil acts peripherally.

This compound is a synthetic peptide analog of the neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It functions as a melanocortin receptor agonist, with a high affinity for the melanocortin 4 receptor (MC4R)[1][2]. These receptors are predominantly located in the central nervous system (CNS)[1]. The binding of Bremelanotide to MC4R is believed to modulate the activity of key neural pathways involved in sexual desire and arousal[1]. A primary downstream effect of this activation is an increase in the release of dopamine, a neurotransmitter strongly associated with motivation and reward, in brain regions such as the medial preoptic area (mPOA) of the hypothalamus[2]. This central mechanism of action makes Bremelanotide a potential treatment for hypoactive sexual desire disorder (HSDD)[1].

Sildenafil , on the other hand, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[3]. PDE5 is an enzyme found in high concentrations in the corpus cavernosum of the penis[3]. During sexual stimulation, nitric oxide (NO) is released, which in turn activates guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP). cGMP is a second messenger that leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection[3]. PDE5 is responsible for the degradation of cGMP[3]. By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation[3]. It is important to note that Sildenafil's efficacy is dependent on sexual stimulation to initiate the NO/cGMP pathway[3].

Signaling Pathway Diagrams

To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for this compound and Sildenafil.

Bremelanotide_Signaling_Pathway cluster_cns Central Nervous System Bremelanotide Bremelanotide Acetate MC4R Melanocortin 4 Receptor (MC4R) Bremelanotide->MC4R Binds to Neuron Hypothalamic Neuron MC4R->Neuron Activates Dopamine Dopamine Release Neuron->Dopamine Stimulates SexualDesire Increased Sexual Desire Dopamine->SexualDesire Leads to

Bremelanotide's central mechanism of action.

Sildenafil_Signaling_Pathway cluster_corpus_cavernosum Corpus Cavernosum Smooth Muscle Cell SexualStimulation Sexual Stimulation NO Nitric Oxide (NO) Release SexualStimulation->NO GC Guanylate Cyclase NO->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converts to GC Relaxation Smooth Muscle Relaxation cGMP->Relaxation InactiveGMP Inactive 5'-GMP cGMP->InactiveGMP Degraded by PDE5 PDE5 PDE5 Enzyme Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Erection Erection Relaxation->Erection RECONNECT_Trial_Workflow Screening Screening of Premenopausal Women with HSDD Randomization Randomization Screening->Randomization BremelanotideArm Bremelanotide (1.75 mg) As-needed Randomization->BremelanotideArm PlaceboArm Placebo As-needed Randomization->PlaceboArm EndpointAssessment Endpoint Assessment (FSFI-D, FSDS-DAO Item 13) BremelanotideArm->EndpointAssessment PlaceboArm->EndpointAssessment Analysis Data Analysis EndpointAssessment->Analysis Sildenafil_Trial_Workflow Screening Screening of Men with Erectile Dysfunction Randomization Randomization Screening->Randomization SildenafilArm Sildenafil (flexible dose) As-needed Randomization->SildenafilArm PlaceboArm Placebo As-needed Randomization->PlaceboArm EndpointAssessment Endpoint Assessment (IIEF, GAQ) SildenafilArm->EndpointAssessment PlaceboArm->EndpointAssessment Analysis Data Analysis EndpointAssessment->Analysis

References

Bremelanotide Acetate: A Comparative Guide to its Agonist Activity at the Melanocortin-4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bremelanotide Acetate's agonist activity at the melanocortin-4 receptor (MC4R), benchmarked against the selective MC4R agonist Setmelanotide and the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH). This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a concise overview of quantitative data, experimental methodologies, and signaling pathways.

Introduction to Bremelanotide and MC4R

Bremelanotide is a synthetic, cyclic heptapeptide (B1575542) analog of the naturally occurring α-MSH. It functions as a non-selective agonist at melanocortin receptors, with notable potency at the MC1R and MC4R. The MC4R is a G-protein coupled receptor predominantly expressed in the central nervous system, where it plays a critical role in regulating energy homeostasis, appetite, and sexual function. Agonism at the MC4R is a key therapeutic strategy for certain metabolic and sexual dysfunction disorders.

The MC4R Signaling Pathway

Activation of the MC4R by an agonist such as Bremelanotide primarily initiates a downstream signaling cascade through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and ultimately, the physiological response.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Bremelanotide (Agonist) MC4R MC4R Agonist->MC4R G_protein Gαs/βγ MC4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Response Physiological Response CREB->Response Gene Expression

MC4R Gαs-cAMP signaling pathway.

Experimental Protocols

The quantitative data presented in this guide are typically derived from the following key experimental assays:

Competitive Radioligand Binding Assay (for Ki)

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the ability of an unlabeled ligand (e.g., Bremelanotide) to compete with a radiolabeled ligand for binding to the MC4R.

  • Methodology:

    • Membrane Preparation: Membranes from cells engineered to express the human MC4R are isolated.

    • Assay Setup: A fixed concentration of a radiolabeled MC4R ligand (e.g., [¹²⁵I]-NDP-α-MSH) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay (for EC50)

This functional assay is used to measure the potency (EC50) of an agonist in stimulating the intracellular signaling cascade of the MC4R.

  • Objective: To quantify the ability of a compound to stimulate cAMP production in cells expressing the MC4R.

  • Methodology:

    • Cell Culture: Cells stably or transiently expressing the human MC4R are cultured.

    • Compound Addition: The cells are treated with varying concentrations of the test agonist.

    • Incubation: The cells are incubated for a specific period to allow for cAMP accumulation.

    • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the agonist. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.

Comparative Data of MC4R Agonists

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of Bremelanotide, Setmelanotide, and the endogenous agonist α-MSH at the human melanocortin-4 receptor.

CompoundTypeKi (nM) at hMC4REC50 (nM) at hMC4R
Bremelanotide Synthetic Peptide AgonistNot explicitly found0.25[1]
Setmelanotide Synthetic Peptide Agonist2.1[2]0.27[2]
α-MSH Endogenous Peptide Agonist~1-10 (Varies by study)11.9

Note: Ki and EC50 values can vary depending on the specific cell line and assay conditions used.

Comparison with Alternatives

Based on the available data, Bremelanotide demonstrates high potency as an agonist at the MC4R, with an EC50 value of 0.25 nM[1]. This is comparable to, and slightly more potent than, Setmelanotide, which has a reported EC50 of 0.27 nM[2]. Both synthetic agonists are significantly more potent than the endogenous ligand α-MSH, which has an EC50 of 11.9 nM.

A key differentiator is receptor selectivity. Setmelanotide is a selective MC4R agonist, whereas Bremelanotide is non-selective, also showing high potency at the MC1R. This lack of selectivity can lead to off-target effects, such as changes in skin pigmentation due to MC1R activation.

Conclusion

This compound is a potent agonist of the melanocortin-4 receptor, with a functional potency comparable to the selective agonist Setmelanotide and significantly greater than the endogenous ligand α-MSH. Its non-selective nature, however, distinguishes it from more targeted MC4R agonists and should be a key consideration in research and therapeutic applications. The data and protocols presented in this guide provide a foundation for the comparative evaluation of Bremelanotide's activity at the MC4R.

References

A Comparative Analysis of Bremelanotide Acetate and Other Melanocortin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bremelanotide (B69708) Acetate and other prominent melanocortin receptor agonists, including Setmelanotide (B515575) and Melanotan II. The analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

Introduction to Melanocortin Receptor Agonists

The melanocortin system plays a crucial role in regulating a wide array of physiological processes, including sexual function, energy homeostasis, and pigmentation.[1][2] Melanocortin receptors (MCRs), a family of five G protein-coupled receptors (MC1R to MC5R), are the primary targets of endogenous melanocortin peptides such as α-melanocyte-stimulating hormone (α-MSH).[3] The development of synthetic melanocortin receptor agonists has opened up therapeutic avenues for various conditions, including hypoactive sexual desire disorder (HSDD), obesity, and erythropoietic protoporphyria.[1][4] This guide focuses on a comparative analysis of three key agonists: Bremelanotide Acetate, Setmelanotide, and Melanotan II.

Mechanism of Action and Receptor Selectivity

The therapeutic effects and side-effect profiles of melanocortin receptor agonists are largely dictated by their specific interactions with the different MCR subtypes.

This compound: A synthetic peptide analog of α-MSH, Bremelanotide is a nonselective melanocortin receptor agonist.[5] It binds to several MCR subtypes, with the highest affinity for MC1R, followed by MC4R, MC3R, MC5R, and MC2R.[6][7] At therapeutic doses for HSDD, its effects are primarily mediated through MC1R and MC4R activation.[5] The activation of MC4R in the central nervous system is thought to modulate neural pathways associated with sexual desire and arousal.[8][9][10]

Setmelanotide: This is a potent, first-in-class MC4R agonist.[11] Setmelanotide is an 8-amino acid cyclic peptide that is approximately 20-fold more selective for MC4R compared to MC1R and MC3R.[12][13][14] Its primary therapeutic application is in the treatment of rare genetic disorders of obesity caused by deficiencies in the MC4R pathway.[4][11] By activating the MC4R, Setmelanotide helps to re-establish the pathway's activity in reducing hunger and promoting weight loss.[12]

Melanotan II: As a synthetic analog of α-MSH, Melanotan II acts as a non-selective agonist of MC1R, MC3R, MC4R, and MC5R.[2][15][16] Its activation of MC1R leads to melanogenesis, resulting in skin tanning.[1][15] The effects on sexual function are attributed to its interaction with MC4R and possibly MC3R.[15][16] Due to its non-selective nature and lack of regulatory approval, its use is associated with a range of side effects.[1][15]

A key signaling pathway for MC4R agonists involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Melanocortin Agonist MC4R MC4R Agonist->MC4R Binds G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates pCREB pCREB (active) CREB->pCREB Gene Target Gene Expression pCREB->Gene Promotes Transcription

MC4R Signaling Pathway

Comparative Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound, Setmelanotide, and Melanotan II for various melanocortin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 1: Melanocortin Receptor Binding Affinities (Ki, nM)

AgonistMC1RMC3RMC4RMC5R
This compound High Affinity[6]Moderate Affinity[6]High Affinity[6]Moderate Affinity[6]
Setmelanotide >1000[17]5.3[17]0.71 - 2.1[14][17]>1000[17]
Melanotan II Data not consistently reportedData not consistently reported~Similar to Setmelanotide[18]Data not consistently reported

Table 2: Melanocortin Receptor Functional Potency (EC50, nM)

AgonistMC1RMC3RMC4RMC5R
This compound Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reported
Setmelanotide 5.8[17]5.3[17]0.27[17][19]>1000[17]
Melanotan II Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reported

Note: Direct comparative values for Bremelanotide and Melanotan II across all receptors are not consistently available in the reviewed literature.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific melanocortin receptor.

cluster_workflow Competitive Binding Assay Workflow start Start prep Prepare cell membranes expressing target MCR start->prep incubate Incubate membranes with radioligand ([125I]-NDP-α-MSH) and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end

References

Validating the Female Sexual Function Index (FSFI) for Bremelanotide Acetate Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful clinical development of novel treatments for female sexual dysfunction (FSD), such as Bremelanotide Acetate, hinges on the use of robust and validated patient-reported outcome (PRO) measures. The Female Sexual Function Index (FSFI) has emerged as a gold standard in the assessment of female sexual function and has been pivotal in evaluating the efficacy of Bremelanotide. This guide provides a comprehensive comparison of the FSFI, its validation process in the context of Bremelanotide research, and a look at alternative instruments, supported by experimental data and detailed protocols.

The Female Sexual Function Index (FSFI): An Overview

The FSFI is a widely used, 19-item self-report questionnaire designed to assess sexual function in women over the preceding 30 days.[1][2] It evaluates six key domains of female sexual function: desire, arousal, lubrication, orgasm, satisfaction, and pain.[1][2][3] Each item is scored on a scale of 0 to 5, with higher scores indicating better sexual function.[1] The total FSFI score ranges from 2 to 36, with a score of 26.55 often used as a clinical cutoff to differentiate between women with and without sexual dysfunction.[4]

Psychometric Properties of the FSFI

The FSFI has demonstrated strong psychometric properties across numerous studies, making it a reliable tool for clinical research.

Psychometric PropertyFSFI Performance
Internal Consistency High, with Cronbach's alpha values typically above 0.80 for all domains and 0.97 for the full scale.[1][2]
Test-Retest Reliability Acceptable to high, with intraclass correlation coefficients (ICC) ranging from 0.79 to 0.94.[1][2]
Construct Validity Good, demonstrated by high correlation with other measures of sexual function and the ability to differentiate between functional and dysfunctional groups.[3][5]
Discriminant Validity Confirmed by its ability to distinguish between women with and without diagnosed sexual dysfunction.[4][5]

The FSFI in this compound Clinical Trials

The FSFI has been a critical secondary endpoint in numerous clinical trials for this compound, providing quantitative data on the drug's impact on various aspects of female sexual function.

In Phase 2B and Phase 3 (RECONNECT) trials, Bremelanotide demonstrated statistically significant improvements in the FSFI total score compared to placebo.[6][7][8][9] For instance, in a randomized, placebo-controlled dose-finding trial, the mean change from baseline in the FSFI total score was +3.6 for the pooled 1.25/1.75 mg Bremelanotide group, compared to +1.9 for the placebo group.[7][8][9] Specifically, the desire domain of the FSFI was a co-primary efficacy endpoint in the RECONNECT studies, where Bremelanotide showed a statistically significant increase in desire scores from baseline to the end of the study.[10][11][12] Furthermore, positive effects of Bremelanotide were also observed in the arousal and orgasm domains of the FSFI.[13]

Experimental Protocol: Validating the FSFI for a New Drug Trial

Validating a patient-reported outcome measure like the FSFI for a specific drug trial, such as for this compound, is a multi-step process to ensure the instrument is reliable and valid in the target population and context.

Phase 1: Content and Face Validity
  • Expert Review: A panel of subject matter experts (e.g., gynecologists, psychiatrists, clinical researchers) reviews the FSFI to assess the relevance, clarity, and comprehensiveness of its items for the specific patient population being studied (e.g., premenopausal women with Hypoactive Sexual Desire Disorder).[14]

  • Cognitive Interviews: Conduct qualitative interviews with a small sample of the target patient population to ensure they understand the questions as intended and that the items are relevant to their experience of sexual function.[15] This step helps identify any confusing or ambiguous wording.

Phase 2: Pilot Testing and Psychometric Evaluation
  • Pilot Study: Administer the FSFI to a representative sample of the target population for the clinical trial.[16] This helps assess the feasibility of administration and identify any potential issues with the questionnaire.

  • Reliability Assessment:

    • Internal Consistency: Calculate Cronbach's alpha for the total scale and each domain to ensure the items within each construct are measuring the same underlying concept.[14]

    • Test-Retest Reliability: A subset of participants completes the FSFI on two separate occasions (typically 2-4 weeks apart) without any intervention. The correlation between the scores from the two-time points is calculated to assess the stability of the measure over time.[17]

  • Validity Assessment:

    • Construct Validity: Correlate the FSFI scores with other established measures of related constructs, such as sexual distress (e.g., the Female Sexual Distress Scale-Revised - FSDS-R) or overall quality of life.[18]

    • Discriminant Validity: Compare the FSFI scores of the target patient population with a control group of women without sexual dysfunction to confirm that the questionnaire can differentiate between these groups.

Phase 3: Longitudinal Validation in the Clinical Trial
  • Responsiveness to Change: Administer the FSFI at baseline and at various time points throughout the clinical trial. Analyze the change in FSFI scores in the treatment group compared to the placebo group to determine the instrument's ability to detect clinically meaningful changes resulting from the intervention.

  • Establishing Minimal Clinically Important Difference (MCID): Determine the smallest change in the FSFI score that is considered clinically meaningful to patients. This helps in interpreting the clinical significance of the trial results.

Visualizing the FSFI Validation Workflow

FSFI_Validation_Workflow start Start: Need for a Validated PRO for Bremelanotide Trial phase1 Phase 1: Content & Face Validity start->phase1 expert_review Expert Panel Review (Relevance, Clarity) phase1->expert_review cognitive_interviews Cognitive Interviews with Target Population phase1->cognitive_interviews phase2 Phase 2: Pilot Testing & Psychometric Evaluation cognitive_interviews->phase2 pilot_study Pilot Administration to Representative Sample phase2->pilot_study reliability Reliability Assessment (Internal Consistency, Test-Retest) pilot_study->reliability validity Validity Assessment (Construct, Discriminant) pilot_study->validity phase3 Phase 3: Longitudinal Validation in Clinical Trial validity->phase3 responsiveness Assess Responsiveness to Change (Treatment vs. Placebo) phase3->responsiveness mcid Establish Minimal Clinically Important Difference (MCID) phase3->mcid end End: FSFI Validated for Use in Bremelanotide Research responsiveness->end

Caption: Workflow for validating the FSFI in a new drug trial.

Alternatives to the FSFI

While the FSFI is a robust and widely accepted instrument, other questionnaires can be considered, depending on the specific research question and patient population.

QuestionnaireDescriptionKey Differences from FSFI
Female Sexual Distress Scale-Revised (FSDS-R) A 13-item questionnaire that measures sexually related personal distress in women.Focuses specifically on the distress component of FSD, which is a required criterion for diagnosis. Often used in conjunction with the FSFI.
Sexual Interest and Desire Inventory-Female (SIDI-F) A 13-item, clinician-administered scale to assess the severity of Hypoactive Sexual Desire Disorder (HSDD).Clinician-administered rather than self-reported. Focuses solely on sexual interest and desire.
Brief Index of Sexual Function for Women (BISF-W) A 22-item self-report instrument that assesses sexual function in seven domains.Includes a domain on "relationship satisfaction," which is not explicitly measured in the FSFI.

It is important to note that some researchers have highlighted limitations of the FSFI, particularly concerning its applicability to sexual minority women and those who do not engage in penile-vaginal intercourse.[15][19][20] Modifications to the wording and scoring of the FSFI have been proposed to enhance its inclusivity.[20]

Conclusion

The Female Sexual Function Index has proven to be a reliable and valid instrument for assessing female sexual function in the context of this compound research. Its robust psychometric properties and sensitivity to change have been instrumental in demonstrating the efficacy of this novel treatment. While alternative measures exist and considerations for inclusivity are important, the FSFI remains a cornerstone of FSD clinical trials. A thorough validation process, as outlined in this guide, is crucial to ensure the integrity and interpretability of the data collected, ultimately contributing to the successful development of new therapies for women's sexual health.

References

Assessing the Translational Validity of Animal Models for Bremelanotide Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical assessment of the translational validity of animal models used in the preclinical evaluation of Bremelanotide (B69708) Acetate, a melanocortin receptor agonist approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. By objectively comparing preclinical data from animal models with clinical trial results in humans, this guide aims to illuminate the predictive value and limitations of current animal models in this therapeutic area.

Mechanism of Action: From Preclinical Models to Human Application

Bremelanotide is a synthetic analog of the naturally occurring peptide alpha-melanocyte-stimulating hormone (α-MSH) and acts as an agonist at melanocortin receptors, with the melanocortin-4 receptor (MC4R) being the primary target for its effects on sexual function.[1] In both animal models and humans, the proposed mechanism of action centers on the activation of MC4R in the central nervous system, particularly within the medial preoptic area (mPOA) of the hypothalamus.[2][3] This activation is believed to modulate neurotransmitter pathways, leading to an increase in dopamine (B1211576) release, a key neurotransmitter associated with sexual desire and motivation.[4][5]

Bremelanotide_Signaling_Pathway Bremelanotide Bremelanotide Acetate MC4R MC4R Bremelanotide->MC4R Binds to Gs_protein Gαs Protein MC4R->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Dopamine_Vesicle Dopamine Vesicle PKA->Dopamine_Vesicle Phosphorylates proteins leading to Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Promotes

Quantitative Comparison of Preclinical and Clinical Efficacy

A significant challenge in translational medicine is bridging the gap between behavioral endpoints in animal models and patient-reported outcomes in clinical trials. This section provides a comparative summary of the quantitative data from key preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy in Female Rat Models

Animal ModelInterventionKey Behavioral EndpointQuantitative OutcomeReference
Ovariectomized, hormone-primed female ratsBremelanotide (50, 100, or 200 µg/kg, subcutaneous)Solicitations (a measure of proceptive behavior)Dose-dependent, significant increase in the number of solicitations compared to placebo.[3]
Ovariectomized, hormone-primed female ratsBremelanotide (infusion into mPOA)Appetitive sexual behaviors (solicitations, hops, darts)Significant increase in appetitive behaviors compared to vehicle infusion.[2]

Table 2: Clinical Efficacy in Premenopausal Women with HSDD (RECONNECT Studies)

Clinical TrialInterventionPrimary Efficacy EndpointQuantitative Outcome (Change from Baseline to End of Study)Reference
RECONNECT Study 301Bremelanotide (1.75 mg, subcutaneous, as needed)Female Sexual Function Index-Desire Domain (FSFI-D) ScoreBremelanotide: +0.30Placebo: (Not specified in this abstract) P < .001[6]
RECONNECT Study 301Bremelanotide (1.75 mg, subcutaneous, as needed)Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 ScoreBremelanotide: -0.37Placebo: (Not specified in this abstract) P < .001[6]
RECONNECT Study 302Bremelanotide (1.75 mg, subcutaneous, as needed)FSFI-D ScoreBremelanotide: +0.42Placebo: (Not specified in this abstract) P < .001[6]
RECONNECT Study 302Bremelanotide (1.75 mg, subcutaneous, as needed)FSDS-DAO Item 13 ScoreBremelanotide: -0.29Placebo: (Not specified in this abstract) P = .005[6]
Integrated RECONNECT StudiesBremelanotide (1.75 mg, subcutaneous, as needed)FSFI-D ScoreBremelanotide: +0.35Placebo: (Not specified in this abstract) P < .001[6]
Integrated RECONNECT StudiesBremelanotide (1.75 mg, subcutaneous, as needed)FSDS-DAO Item 13 ScoreBremelanotide: -0.33Placebo: (Not specified in this abstract) P < .001[6]

Detailed Experimental Protocols

To facilitate the replication and critical evaluation of the cited studies, this section provides detailed methodologies for the key experiments.

Preclinical: Female Rat Sexual Behavior Assay

This protocol is based on methodologies used to assess appetitive and consummatory sexual behaviors in female rats.[2]

1. Animal Model:

  • Species: Adult female Long-Evans or Sprague-Dawley rats.

  • Surgical Preparation: Bilateral ovariectomy is performed to eliminate endogenous ovarian hormones. A recovery period of at least one week is allowed.

  • Hormone Priming: To induce sexual receptivity, rats are treated with a regimen of estradiol (B170435) benzoate (B1203000) followed by progesterone (B1679170). A common protocol involves a subcutaneous injection of estradiol benzoate (e.g., 10 µg) 48 hours before testing, and a subcutaneous injection of progesterone (e.g., 500 µg) 4 hours before testing.[7]

2. Apparatus:

  • A testing arena that allows for the observation of sexual behaviors. Pacing chambers, which allow the female to control the timing of sexual contact with the male, are often used to specifically measure proceptive behaviors.

3. Procedure:

  • Acclimation: Animals are acclimated to the testing environment prior to the experiment.

  • Drug Administration: Bremelanotide or vehicle is administered subcutaneously or via intracerebral infusion at specified doses and time points before the behavioral test.

  • Behavioral Testing: A sexually experienced male rat is introduced into the arena. The female's behaviors are recorded for a set duration (e.g., 30 minutes).

  • Behavioral Scoring: The following behaviors are quantified:

    • Appetitive (Proceptive) Behaviors:

      • Solicitations: The female approaches the male and then quickly darts away.

      • Hops and Darts: Hopping and darting movements in front of the male.

      • Pacing: The female controls the timing of sexual interactions by moving to and from the male's compartment in a pacing chamber.

    • Consummatory (Receptive) Behaviors:

      • Lordosis: The arching of the back in response to mounting by the male, indicating sexual receptivity. The lordosis quotient (number of lordosis responses / number of mounts x 100) is often calculated.

Experimental_Workflow Animal_Selection Animal_Selection Hormone_Priming Hormone_Priming Animal_Selection->Hormone_Priming Drug_Administration_Animal Drug_Administration_Animal Hormone_Priming->Drug_Administration_Animal Behavioral_Assay Behavioral_Assay Drug_Administration_Animal->Behavioral_Assay Data_Collection_Animal Data_Collection_Animal Behavioral_Assay->Data_Collection_Animal Data_Analysis Data_Analysis Data_Collection_Animal->Data_Analysis Translational Comparison Patient_Recruitment Patient_Recruitment Randomization Randomization Patient_Recruitment->Randomization Drug_Administration_Human Drug_Administration_Human Randomization->Drug_Administration_Human Data_Collection_Human Data_Collection_Human Drug_Administration_Human->Data_Collection_Human Data_Collection_Human->Data_Analysis

Clinical: Assessment of HSDD in Women

The following protocols are based on the methodologies of the RECONNECT Phase 3 clinical trials for this compound.[6]

1. Study Population:

  • Premenopausal women diagnosed with acquired, generalized HSDD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria.

2. Study Design:

  • Randomized, double-blind, placebo-controlled, multicenter trials.

  • Participants are randomized to receive either Bremelanotide (1.75 mg) or a matching placebo.

3. Intervention:

  • Subcutaneous self-injection of the assigned treatment on an "as-needed" basis, approximately 45 minutes before anticipated sexual activity.

4. Outcome Measures:

  • Female Sexual Function Index (FSFI): A 19-item self-report questionnaire that assesses female sexual function over the past 4 weeks across six domains: desire, arousal, lubrication, orgasm, satisfaction, and pain. The desire domain (FSFI-D) is a primary endpoint.[8] Scores for each domain are calculated by summing the scores for the individual items in that domain and multiplying by a domain factor. The total score is the sum of the domain scores.

  • Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO): A 15-item self-report instrument used to measure sexually related personal distress in women.[9][10] Item 13, which specifically assesses distress due to low sexual desire, is a primary endpoint. Participants rate each item on a 5-point scale from 0 (never) to 4 (always).

5. Data Collection:

  • The FSFI and FSDS-DAO are administered at baseline and at specified follow-up visits throughout the study period (e.g., 24 weeks).

Discussion and Translational Assessment

The animal models for this compound, particularly the ovariectomized, hormone-primed female rat, demonstrate good face validity . The observed increase in proceptive behaviors, such as solicitations, in rats treated with Bremelanotide aligns with the intended clinical effect of increased sexual desire in women.[2][3] This model allows for the quantification of behaviors that are considered analogous to sexual motivation and desire.

The construct validity is also reasonably strong. The mechanism of action, centered on the activation of MC4R in the mPOA and subsequent dopamine release, is consistent between the preclinical models and the proposed mechanism in humans.[4] This shared neurobiological pathway provides a solid foundation for translating findings from animals to humans.

However, there are inherent limitations to the translational validity. The complexity of human female sexual desire, which is influenced by psychological, emotional, and relational factors, cannot be fully recapitulated in an animal model. The use of patient-reported outcomes like the FSFI and FSDS-DAO in clinical trials captures this multifaceted experience, which is a significant departure from the purely behavioral observations in animal studies.

Furthermore, while the direction of the effect (increased desire/proceptivity) is consistent, a direct quantitative comparison of the magnitude of the effect is challenging. The dose-response relationships observed in preclinical studies informed the dose selection for clinical trials, but a precise correlation between the number of solicitations in a rat and a specific change in an FSFI-D score is not feasible.

Conclusion

The animal models used in the preclinical development of this compound have demonstrated significant translational validity in predicting the pro-sexual effects of the drug in humans. The consistency in the mechanism of action and the qualitative alignment of behavioral effects with clinical outcomes support the continued use of these models in the discovery and development of novel treatments for female sexual dysfunction. Nevertheless, researchers and drug developers must remain cognizant of the inherent limitations of these models and the complex nature of human sexuality when interpreting and translating preclinical findings. Future research should focus on refining animal models to better capture the motivational and emotional aspects of sexual desire and on developing more objective physiological measures that can bridge the gap between animal and human studies.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Bremelanotide Acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of Bremelanotide Acetate is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a clear, step-by-step framework for the safe and compliant disposal of this peptide therapeutic.

Core Principles of this compound Disposal

Disposal of this compound, a synthetic peptide, must adhere to regulations governing chemical and pharmaceutical waste. It is crucial to prevent its release into the environment, particularly into sewer systems and waterways.[1][2] The primary methods of disposal involve chemical destruction or incineration by a licensed waste management facility.[1][2][3]

Regulatory Oversight

In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste.[4][5][6] Key regulations include the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous wastes.[4][6] Additionally, many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[4] It is imperative to consult and adhere to all applicable local, state, and federal guidelines.[1][2][7]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe handling and disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing appropriate PPE to prevent accidental exposure. This includes:

  • Chemical-resistant gloves (e.g., nitrile)[1][7]

  • Safety goggles or a face shield[7]

  • A fully buttoned lab coat[7]

Step 2: Waste Segregation and Collection

Proper segregation of waste is fundamental to compliant disposal.

  • Solid Waste:

    • Collect all materials contaminated with this compound, such as unused product, pipette tips, gloves, and empty vials, in a designated, leak-proof hazardous waste container.[8]

    • This container must be clearly labeled as hazardous waste.[8]

  • Liquid Waste:

    • Do not discharge any liquid waste containing this compound into the sewer system.[1][2]

    • Collect all liquid waste in a suitable, closed, and clearly labeled container for chemical waste.[1][2][3]

Step 3: Decontamination of Reusable Items
  • For reusable containers or glassware, a triple-rinse procedure is recommended.[1][2] The rinsate from this process should be collected and disposed of as hazardous liquid waste.

Step 4: Storage of Waste
  • Store sealed hazardous waste containers in a designated and secure accumulation area until they are collected by a certified hazardous waste management service.[8]

Step 5: Final Disposal
  • The ultimate disposal of this compound waste must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][2][3]

  • Coordinate with your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal by a certified hazardous waste contractor.[7][8]

Quantitative Data Summary

No specific quantitative data regarding disposal, such as degradation percentages under certain conditions or specific concentration limits for disposal streams, were available in the reviewed documentation. Disposal procedures are based on the hazardous nature of chemical compounds used in research and not on specific quantitative thresholds for this compound itself.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Bremelanotide_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound (Solid or Liquid) B Solid Waste Container (Labeled Hazardous) A->B Solid Waste C Liquid Waste Container (Labeled Hazardous) A->C Liquid Waste D Secure Hazardous Waste Accumulation Area B->D C->D E Licensed Hazardous Waste Contractor D->E F Controlled Incineration or Chemical Destruction E->F

Caption: Workflow for the proper disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。